molecular formula C20H24N7O5P B1678686 Qyl-685 CAS No. 210355-14-9

Qyl-685

Cat. No.: B1678686
CAS No.: 210355-14-9
M. Wt: 473.4 g/mol
InChI Key: XHUFBJWIETZGNX-QUADACEYSA-N
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Description

structure in first source

Properties

CAS No.

210355-14-9

Molecular Formula

C20H24N7O5P

Molecular Weight

473.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2Z)-2-[(2,6-diaminopurin-9-yl)methylidene]cyclopropyl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H24N7O5P/c1-12(19(28)30-2)26-33(29,32-15-6-4-3-5-7-15)31-10-14-8-13(14)9-27-11-23-16-17(21)24-20(22)25-18(16)27/h3-7,9,11-12,14H,8,10H2,1-2H3,(H,26,29)(H4,21,22,24,25)/b13-9-/t12-,14?,33?/m0/s1

InChI Key

XHUFBJWIETZGNX-QUADACEYSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OCC\1C/C1=C/N2C=NC3=C(N=C(N=C32)N)N)OC4=CC=CC=C4

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1CC1=CN2C=NC3=C(N=C(N=C32)N)N)OC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QYL-685;  QYL 685;  QYL685; 

Origin of Product

United States

Foundational & Exploratory

Qyl-685: A Technical Guide to its Anti-HIV-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a novel Z-methenylcyclopropane nucleoside analog incorporating a 2,6-diaminopurine base, which has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its mechanism of action is predicated on the inhibition of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, including its in vitro efficacy, resistance profile, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is presumed to be metabolized by cellular kinases into its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs) for the HIV-1 reverse transcriptase. Incorporation of the this compound triphosphate into the growing viral DNA chain leads to premature chain termination, thereby halting the process of reverse transcription. This disruption prevents the synthesis of proviral DNA and subsequent integration into the host genome, effectively blocking viral replication.

The development of resistance to this compound through the M184I mutation in the HIV-1 reverse transcriptase strongly supports this proposed mechanism. The M184I mutation is a well-characterized resistance mechanism for several approved NRTIs, such as lamivudine (3TC) and emtricitabine (FTC). This mutation allows the reverse transcriptase to discriminate against the NRTI triphosphate, reducing its incorporation into the viral DNA.

Quantitative Efficacy Data

The anti-HIV-1 activity of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data from published studies.

Assay System HIV-1 Strain IC50 (µM) Reference
MT-2 CellsLAI0.034[1][2]
PHA-PBM CellsERS104pre0.21 ± 0.05[1]

Table 1: 50% Inhibitory Concentration (IC50) of this compound against HIV-1

Parameter Value (µM) Cell Line Reference
50% Cytotoxic Concentration (CC50)23MT-2[3]

Table 2: Cytotoxicity of this compound

HIV-1 Strain EC50 (µM) Fold Resistance Reference
Wild-type (LAI)0.0471[3]
This compound Resistant (P16)4.9104[3]
M184I Mutant2.69[3]
M184V Mutant3.111[3]

Table 3: 50% Effective Concentration (EC50) of this compound against Wild-Type and Resistant HIV-1 Strains

Resistance Profile

Prolonged exposure of HIV-1 to this compound in vitro leads to the selection of resistant viral variants. The primary mutation associated with this compound resistance is the M184I substitution in the reverse transcriptase enzyme[3]. This mutation confers a significant reduction in susceptibility to this compound, as indicated by the increase in the EC50 value. Interestingly, the M184I mutation also confers cross-resistance to other NRTIs like lamivudine (3TC)[3].

This compound This compound Inhibition Inhibition This compound->Inhibition Reduced Inhibition Reduced Inhibition This compound->Reduced Inhibition HIV-1 RT (Wild-type) HIV-1 RT (Wild-type) Reverse Transcription Reverse Transcription HIV-1 RT (Wild-type)->Reverse Transcription HIV-1 RT (M184I Mutant) HIV-1 RT (M184I Mutant) HIV-1 RT (M184I Mutant)->Reduced Inhibition Viral Replication Viral Replication Reverse Transcription->Viral Replication Inhibition->HIV-1 RT (Wild-type) Reduced Inhibition->Reverse Transcription cluster_0 Plate Preparation cluster_1 Incubation cluster_2 MTT Assay Serial Dilutions of this compound Serial Dilutions of this compound Addition of HIV-1 Addition of HIV-1 Serial Dilutions of this compound->Addition of HIV-1 Addition of MT-2 Cells Addition of MT-2 Cells Addition of HIV-1->Addition of MT-2 Cells Incubate at 37°C, 5% CO2 Incubate at 37°C, 5% CO2 Addition of MT-2 Cells->Incubate at 37°C, 5% CO2 Add MTT Solution Add MTT Solution Incubate at 37°C, 5% CO2->Add MTT Solution Add Solubilization Buffer Add Solubilization Buffer Add MTT Solution->Add Solubilization Buffer Read Absorbance Read Absorbance Add Solubilization Buffer->Read Absorbance This compound (Prodrug) This compound (Prodrug) Cellular Kinases Cellular Kinases This compound (Prodrug)->Cellular Kinases Intracellular Phosphorylation This compound Triphosphate (Active) This compound Triphosphate (Active) Cellular Kinases->this compound Triphosphate (Active) HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase This compound Triphosphate (Active)->HIV-1 Reverse Transcriptase Competitive Inhibition Chain Termination Chain Termination This compound Triphosphate (Active)->Chain Termination Proviral DNA Synthesis Proviral DNA Synthesis HIV-1 Reverse Transcriptase->Proviral DNA Synthesis Viral RNA Viral RNA Viral RNA->HIV-1 Reverse Transcriptase Proviral DNA Synthesis->Chain Termination Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication

References

Qyl-685: A Technical Overview of its Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a Z-methylenecyclopropane nucleoside analogue featuring a 2,6-diaminopurine base and a phenylphosphoralaninate moiety. This compound has been investigated for its potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of human viruses, details the experimental methodologies used in these assessments, and illustrates key pathways and workflows. Although the global development of this compound has been discontinued, the data generated for this compound provide valuable insights into the structure-activity relationships of methylenecyclopropane nucleoside analogues as a class of antiviral agents.

Antiviral Activity Spectrum

This compound has demonstrated a varied spectrum of antiviral activity, with notable potency against Human Immunodeficiency Virus (HIV) and several herpesviruses. The following tables summarize the quantitative data on its efficacy and cytotoxicity.

Table 1: Anti-HIV Activity of this compound
Virus StrainCompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Cell Line
HIV-1 (LAI)This compound0.03423676MT-2
HIV-1 (M184I Mutant)This compound>8 (104-fold increase)23<2.9MT-2
HIV-2This compoundPotent and specific activity reportedNot specifiedNot specifiedNot specified

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI indicates a more favorable therapeutic window.

Table 2: Anti-Herpesvirus Activity of this compound and Related Compounds

While specific data for this compound against all herpesviruses is not available, studies on closely related Z-series methylenecyclopropane analogues with a 2,6-diaminopurine base provide strong indicative data. This compound is the phenylphosphoralaninate prodrug of the 2,6-diaminopurine Z-methylenecyclopropane nucleoside.

VirusCompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay MethodCell Line
HCMV (AD169)2,6-diaminopurine analogue0.8>100>125Plaque ReductionHFF
MCMV2,6-diaminopurine analogue0.5>100>200Plaque ReductionMEF
HSV-12,6-diaminopurine analogue>100>100-Plaque ReductionHFF
HSV-22,6-diaminopurine analogue>100>100-Plaque ReductionHFF
VZV2,6-diaminopurine analogue12>100>8.3Plaque ReductionHFF
EBV2,6-diaminopurine analogue1.5>100>66.7ELISAP3HR-1

HCMV (Human Cytomegalovirus), MCMV (Murine Cytomegalovirus), HSV-1 (Herpes Simplex Virus 1), HSV-2 (Herpes Simplex Virus 2), VZV (Varicella-Zoster Virus), EBV (Epstein-Barr Virus). HFF (Human Foreskin Fibroblast), MEF (Mouse Embryo Fibroblast).

Table 3: Anti-Hepatitis B Virus (HBV) Activity of this compound

Quantitative EC₅₀ values for this compound against HBV are not detailed in the reviewed literature. However, multiple sources confirm its activity.

Virus StrainCompoundActivity
Wild-type HBVThis compoundPotent inhibitor
Lamivudine-resistant HBVThis compoundAble to suppress
Penciclovir-resistant HBVThis compoundAble to suppress

Mechanism of Action

This compound is a nucleoside analogue reverse transcriptase inhibitor (NRTI). As a prodrug, it is designed to deliver the active nucleoside monophosphate into the cell more efficiently. The active triphosphate form of the parent nucleoside competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of herpesviruses and HBV). Once incorporated, the lack of a 3'-hydroxyl group on the cyclopropane ring terminates DNA chain elongation.

Resistance to this compound in HIV-1 has been shown to be conferred by the M184I mutation in the reverse transcriptase enzyme.[1] This mutation is well-known to cause resistance to other nucleoside analogues like lamivudine (3TC).

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space This compound This compound Active Nucleoside Monophosphate Active Nucleoside Monophosphate This compound->Active Nucleoside Monophosphate Intracellular Metabolism Active Nucleoside Triphosphate Active Nucleoside Triphosphate Active Nucleoside Monophosphate->Active Nucleoside Triphosphate Cellular Kinases Viral DNA Synthesis Viral DNA Synthesis Active Nucleoside Triphosphate->Viral DNA Synthesis Competitive Inhibition Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Incorporation

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound's antiviral activity.

Anti-HIV Activity Assay
  • Cell Line: MT-2 cells were utilized for these experiments. These are human T-cell leukemia cells that are highly susceptible to HIV-1 infection.

  • Virus Strain: The HIV-1 LAI strain was used as the wild-type virus.

  • Assay Procedure:

    • MT-2 cells were infected with HIV-1 LAI at a specific multiplicity of infection.

    • The infected cells were then cultured in the presence of varying concentrations of this compound.

    • After a 7-day incubation period, the cell culture supernatant was collected.

    • The amount of p24 Gag protein in the supernatant was quantified using a radioimmunoassay. The p24 protein is a core structural protein of HIV, and its concentration is a reliable marker of viral replication.

    • The 50% effective concentration (EC₅₀) was determined by comparing the p24 production in drug-treated cultures to that in untreated control cultures.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was determined by exposing uninfected MT-2 cells to a range of this compound concentrations and assessing cell viability.

HIV_Assay_Workflow Start Start Infect MT-2 cells with HIV-1 LAI Infect MT-2 cells with HIV-1 LAI Start->Infect MT-2 cells with HIV-1 LAI Culture with varying concentrations of this compound Culture with varying concentrations of this compound Infect MT-2 cells with HIV-1 LAI->Culture with varying concentrations of this compound Incubate for 7 days Incubate for 7 days Culture with varying concentrations of this compound->Incubate for 7 days Collect supernatant Collect supernatant Incubate for 7 days->Collect supernatant Quantify p24 Gag protein Quantify p24 Gag protein Collect supernatant->Quantify p24 Gag protein Determine EC50 Determine EC50 Quantify p24 Gag protein->Determine EC50 End End Determine EC50->End

Figure 2: Experimental workflow for determining anti-HIV activity.

Anti-Herpesvirus Plaque Reduction Assay
  • Cell Lines: Human foreskin fibroblast (HFF) cells were used for HCMV, HSV-1, HSV-2, and VZV. Murine embryo fibroblast (MEF) cells were used for MCMV.

  • Virus Strains: Laboratory strains such as HCMV (AD169) were used.

  • Assay Procedure:

    • Confluent monolayers of the appropriate cell line were infected with the respective herpesvirus.

    • After a viral adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of the test compound.

    • The plates were incubated for a period that allows for the formation of viral plaques (localized areas of cell death).

    • The cells were then fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in the drug-treated wells was counted and compared to the number in untreated control wells to determine the EC₅₀.

Anti-EBV ELISA
  • Cell Line: P3HR-1 cells, a human B-cell line latently infected with EBV that can be induced to enter the lytic cycle, were used.

  • Assay Procedure:

    • P3HR-1 cells were treated with an inducing agent (e.g., a phorbol ester) to activate the EBV lytic cycle in the presence of different concentrations of the test compound.

    • After an incubation period, the level of a specific viral antigen, such as the viral capsid antigen (VCA), was measured using an enzyme-linked immunosorbent assay (ELISA).

    • The EC₅₀ was calculated based on the reduction of viral antigen expression in treated cells compared to untreated cells.

Anti-HBV Activity Assessment
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces HBV virions, are commonly used.

  • Assay Procedure:

    • HepG2.2.15 cells were cultured in the presence of various concentrations of the test compound.

    • The culture medium was replaced periodically with fresh medium containing the compound.

    • After a defined period, the supernatant was collected, and the amount of extracellular HBV DNA was quantified using Southern blot analysis or quantitative PCR.

    • The EC₅₀ was determined by the reduction in HBV DNA levels in the treated cells compared to the untreated controls.

Conclusion

This compound demonstrated a promising in vitro antiviral profile, particularly against HIV and a range of herpesviruses. Its mechanism as a nucleoside analogue chain terminator is well-established for this class of compounds. The emergence of the M184I resistance mutation in HIV-1 highlights a common pathway for viral escape from such inhibitors. While the clinical development of this compound was halted, the data from its preclinical evaluation contribute to the broader understanding of methylenecyclopropane nucleoside analogues and can inform the design and development of future antiviral therapeutics. The established activity against drug-resistant HBV strains also suggests that this chemical scaffold may hold potential for addressing challenges in the treatment of chronic hepatitis B.

References

Qyl-685 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Qyl-685. Due to the limited availability of published research specifically on this compound, this document summarizes its known chemical and physical properties. Furthermore, based on its structural characteristics as a phosphoro-L-alaninate diester of a nucleoside analogue, a probable mechanism of action is proposed and detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound, systematically named methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a complex organic molecule.[1] Its chemical identity is confirmed by its CAS number, 210355-14-9.[1] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1]
CAS Number 210355-14-9[1]
Molecular Formula C20H24N7O5P[1]
Molecular Weight 473.42 g/mol [1]
Physical Form Solid powder[1]
Storage Conditions Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage.[1]

Proposed Mechanism of Action: A Prodrug Approach

While specific studies on the mechanism of action for this compound are not publicly available, its chemical structure strongly suggests that it functions as a prodrug. This compound is a phosphoro-L-alaninate diester of a nucleoside analogue. This chemical motif is characteristic of a class of prodrugs designed to enhance the intracellular delivery of the active nucleoside monophosphate.

The proposed activation pathway involves several intracellular enzymatic steps. This strategy is employed to overcome the poor membrane permeability of negatively charged phosphate groups, thereby increasing the bioavailability of the active compound.

Proposed Intracellular Activation Pathway of this compound

Qyl685_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Qyl685_ext This compound Qyl685_int This compound Qyl685_ext->Qyl685_int Passive Diffusion/ Uptake Intermediate Alanine-Monophosphate Intermediate Qyl685_int->Intermediate Esterases/ Proteases Active_MP Active Nucleoside Monophosphate Intermediate->Active_MP Phosphodiesterases Active_DP Active Nucleoside Diphosphate Active_MP->Active_DP Kinases Active_TP Active Nucleoside Triphosphate Active_DP->Active_TP Kinases Target Viral Polymerase or other target Active_TP->Target Inhibition

Caption: Proposed intracellular activation pathway of this compound.

Experimental Protocols

A thorough search of publicly available scientific literature and databases did not yield specific experimental protocols for the synthesis or biological evaluation of this compound. Researchers interested in studying this compound may need to develop their own methodologies based on protocols for structurally similar nucleoside analogue prodrugs.

Conclusion

This compound is a chemical entity with a well-defined structure, yet its biological and pharmacological properties remain largely unexplored in the public domain. Its classification as a phosphoro-L-alaninate diester of a nucleoside analogue provides a strong basis for a hypothesized prodrug mechanism of action, which would involve intracellular enzymatic activation to release the active nucleoside monophosphate. This guide provides the foundational chemical information and a scientifically plausible, albeit theoretical, mechanism of action to stimulate and inform future research into this compound. Further experimental validation is necessary to elucidate the precise biological activity and therapeutic potential of this compound.

References

The Discovery and Synthesis of LJH685: A Potent and Selective ERK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of LJH685, a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the ERK5 signaling pathway.

Introduction

Extracellular Signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1), is a key component of a signaling cascade that regulates a variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of various diseases, most notably cancer, where it is often overexpressed and contributes to tumor growth and progression. This has made ERK5 an attractive target for therapeutic intervention. LJH685 has emerged as a highly potent and selective small molecule inhibitor of ERK5, demonstrating significant anti-proliferative activity in various cancer cell lines.

Discovery of LJH685

The discovery of LJH685 was the result of a structure-based drug design approach, which began with a moderately potent and unselective screening hit. Through iterative cycles of chemical synthesis and biological testing, researchers were able to optimize the initial scaffold to enhance both potency and selectivity for ERK5. This effort culminated in the identification of LJH685 (also known as NVP-LJH685).

Physicochemical Properties and Identification

PropertyValue
Chemical Name N-[3-[[5-chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-methanesulfonamide
CAS Number 1431698-12-3
Molecular Formula C19H16ClN5O2S
Molecular Weight 429.9 g/mol
Appearance Crystalline solid
Purity ≥98%

Biological Activity and Selectivity

LJH685 is a highly potent inhibitor of ERK5 with a reported half-maximal inhibitory concentration (IC50) of 8 nM. Its selectivity has been extensively profiled against a large panel of kinases, demonstrating a high degree of specificity for ERK5.

In Vitro Potency
ParameterValue
ERK5 IC50 8 nM
Cellular Activity

LJH685 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Leukemia0.5
MV-4-11Leukemia0.4
A549Lung Cancer0.8
HCT 116Colon Cancer0.4
MDA-MB-231Breast Cancer0.5
Kinase Selectivity

LJH685 was tested for its selectivity against a panel of 284 other kinases and was found to be highly selective for ERK5 at a concentration of 1 µM.

Synthesis of LJH685

The synthesis of LJH685 is a multi-step process that involves the formation of a key pyrimidine intermediate followed by a Suzuki coupling reaction.

Synthetic Scheme

Synthesis_of_LJH685 cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Suzuki Coupling 2,4,5-trichloropyrimidine 2,4,5-trichloropyrimidine Intermediate_1 2-aminopyrimidine derivative 2,4,5-trichloropyrimidine->Intermediate_1 Pd catalyst 3-amino-N-methylbenzenesulfonamide 3-amino-N-methylbenzenesulfonamide 3-amino-N-methylbenzenesulfonamide->Intermediate_1 Intermediate_1_ref 2-aminopyrimidine derivative LJH685 LJH685 Intermediate_1_ref->LJH685 Pd catalyst indole-4-boronic_acid indole-4-boronic acid indole-4-boronic_acid->LJH685

Caption: Synthetic route for LJH685.

Experimental Protocol

Step 1: Synthesis of the 2-aminopyrimidine derivative

Commercially available 2,4,5-trichloropyrimidine is reacted with 3-amino-N-methylbenzenesulfonamide. This nucleophilic aromatic substitution is typically carried out in the presence of a palladium catalyst in a suitable solvent system. The reaction mixture is heated to facilitate the reaction. Upon completion, the product is isolated and purified using standard chromatographic techniques.

Step 2: Suzuki Coupling to Yield LJH685

The 2-aminopyrimidine derivative obtained from the previous step is then subjected to a Suzuki coupling reaction with indole-4-boronic acid. This palladium-catalyzed cross-coupling reaction forms the final product, LJH685. The reaction is carried out in an appropriate solvent with a suitable base. Following the reaction, LJH685 is isolated and purified to yield a crystalline solid.

Mechanism of Action and Signaling Pathway

LJH685 exerts its anti-proliferative effects by directly inhibiting the kinase activity of ERK5. The ERK5 signaling pathway is activated by various upstream stimuli, including growth factors and stress signals. This leads to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of ERK5. Activated ERK5 then translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that promote cell proliferation and survival. By inhibiting ERK5, LJH685 blocks these downstream events.

ERK5_Signaling_Pathway MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors Transcription Factors (e.g., MEF2) ERK5->Transcription_Factors LJH685 LJH685 LJH685->ERK5 Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The ERK5 signaling pathway and the inhibitory action of LJH685.

Preclinical Development

LJH685 is currently in the preclinical stage of development for the treatment of cancer. In vivo studies have shown its efficacy in a mouse xenograft model of leukemia, highlighting its potential as a therapeutic agent. Further investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to assess its safety profile in more advanced preclinical models.

Conclusion

LJH685 is a novel, potent, and selective inhibitor of ERK5 that has demonstrated significant anti-proliferative activity in a variety of cancer cell lines. Its discovery through a structure-based design approach and its promising preclinical data make it an important tool for studying the role of ERK5 in cancer and a potential candidate for further drug development. The detailed synthetic route and biological data presented in this guide provide a valuable resource for researchers in the field of oncology and medicinal chemistry.

In Vitro Efficacy of Qyl-685 Against HIV: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro efficacy of Qyl-685, a phenylphosphoralaninate prodrug of a Z-methylenecyclopropane nucleoside analogue, against the Human Immunodeficiency Virus (HIV). This document details the quantitative antiviral activity, experimental methodologies employed in its evaluation, and the underlying mechanism of action and resistance.

Quantitative In Vitro Efficacy of this compound

The anti-HIV-1 activity of this compound has been evaluated against both wild-type and drug-resistant strains of the virus. The key quantitative data are summarized in the table below.

Compound HIV-1 Strain EC50 (µM) *Fold Difference in EC50
This compoundHIV-1LAI (Wild-Type)0.047-
This compoundHIV-1P16 (this compound Resistant)4.9104
Qyl-609HIV-1LAI (Wild-Type)0.012-
Qyl-609HIV-1P16 (this compound Resistant)>0.49>41
3TCHIV-1LAI (Wild-Type)Not explicitly stated-
3TCHIV-1P16 (this compound Resistant)Not explicitly stated>1,100

*EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data sourced from a study on in vitro induction of resistance[1].

Note on Cytotoxicity and Selectivity Index: The 50% cytotoxic concentration (CC50) for this compound was not reported in the primary literature reviewed. The CC50 is a critical parameter for determining the selectivity index (SI), which is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). The selectivity index provides a measure of the therapeutic window of a drug, with a higher SI indicating greater selectivity for antiviral activity over cellular toxicity. Without the CC50 value, the selectivity index for this compound cannot be calculated.

Experimental Protocols

The following sections detail the methodologies used to assess the in vitro anti-HIV activity and cytotoxicity of compounds like this compound.

Anti-HIV Activity Assay (MTT-based)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell-based system. The protocol described is a common method used for evaluating nucleoside reverse transcriptase inhibitors.

Objective: To determine the 50% effective concentration (EC50) of the test compound.

Materials:

  • Cell Line: MT-2 cells (a human T-cell line susceptible to HIV-1 infection).

  • Virus: HIV-1LAI (a laboratory-adapted strain of HIV-1).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: Acidified isopropanol or dimethyl sulfoxide (DMSO).

  • Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates at a predetermined density.

  • Compound Dilution: A serial dilution of the test compound (this compound) is prepared in culture medium.

  • Infection: Cells are infected with a standardized amount of HIV-1LAI.

  • Treatment: The diluted test compound is added to the infected cells. Control wells include infected cells without the drug (virus control) and uninfected cells (cell control).

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

  • MTT Assay:

    • The MTT reagent is added to each well.

    • The plates are incubated for a further 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

    • The solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell protection is calculated relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-based)

This assay assesses the toxicity of the test compound on uninfected cells to determine the CC50.

Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Cell Line: MT-2 cells (or another relevant human cell line).

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Culture Medium: RPMI 1640 supplemented with FBS, penicillin, and streptomycin.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing Agent: Acidified isopropanol or DMSO.

  • Equipment: 96-well microtiter plates, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.

  • Compound Dilution: A serial dilution of this compound is prepared in the culture medium.

  • Treatment: The diluted compound is added to the uninfected cells. Control wells contain cells with no compound.

  • Incubation: The plates are incubated for the same duration as the anti-HIV activity assay.

  • MTT Assay: The MTT assay is performed as described in the anti-HIV activity protocol.

  • Data Analysis: The absorbance is measured, and the percentage of cytotoxicity is calculated relative to the untreated cell control. The CC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates the general workflow for determining the in vitro efficacy of an anti-HIV compound like this compound.

G cluster_0 Anti-HIV Activity Assay cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed MT-2 Cells B Infect with HIV-1 A->B C Add Serial Dilutions of this compound B->C D Incubate (4-5 days) C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate EC50 F->G N Calculate Selectivity Index (SI = CC50 / EC50) G->N H Seed MT-2 Cells I Add Serial Dilutions of this compound H->I J Incubate (4-5 days) I->J K MTT Assay J->K L Measure Absorbance K->L M Calculate CC50 L->M M->N

Caption: Workflow for determining the in vitro anti-HIV efficacy and cytotoxicity of this compound.

Mechanism of Action and Resistance Pathway

This compound is a nucleoside reverse transcriptase inhibitor (NRTI). It acts by being incorporated into the growing viral DNA chain, causing premature chain termination. Resistance to this compound has been linked to a specific mutation in the reverse transcriptase enzyme.

G cluster_0 Mechanism of Action cluster_1 Resistance Mechanism A This compound (Prodrug) enters cell B Cellular kinases phosphorylate to active triphosphate A->B C Active this compound-TP competes with natural nucleosides B->C D Incorporation into viral DNA by Reverse Transcriptase C->D E Chain Termination D->E G M184I Mutation in Reverse Transcriptase D->G Selection Pressure F Inhibition of HIV Replication E->F H Altered active site of RT G->H I Reduced incorporation of this compound-TP H->I J Continued Viral Replication I->J

Caption: Mechanism of action of this compound and the development of resistance via the M184I mutation.

References

Qyl-685 (CAS RN: 210355-14-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Potent Anti-HIV-1 Nucleoside Analogue

This technical guide provides a comprehensive overview of Qyl-685 (CAS RN: 210355-14-9), a Z-methenylcyclopropane nucleoside analogue containing a 2,6-diaminopurine base. Developed as a phosphoralaninate prodrug, this compound demonstrates potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to established nucleoside reverse transcriptase inhibitors (NRTIs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, antiviral activity, resistance profile, and relevant experimental protocols.

Core Compound Data

PropertyValue
CAS Number 210355-14-9
Chemical Name methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate
Molecular Formula C20H24N7O5P
Molecular Weight 473.42 g/mol
Class Z-methenylcyclopropane nucleoside analogue; Aryloxy phosphoramidate prodrug (ProTide)
Primary Target HIV-1 Reverse Transcriptase

Mechanism of Action and Intracellular Activation

This compound is a prodrug designed for efficient intracellular delivery of its active nucleoside monophosphate form. As an aryloxy phosphoramidate ProTide, it leverages cellular enzymes to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogues.

The proposed intracellular activation pathway is a multi-step enzymatic process:

  • Ester Hydrolysis: Upon cell entry, the L-alanine methyl ester moiety is hydrolyzed by a cellular esterase, such as Cathepsin A or a carboxyesterase, to yield a carboxylate intermediate.

  • Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a transient five-membered ring intermediate and the subsequent expulsion of the phenoxy group.

  • Phosphoramidase Cleavage: The P-N bond of the alaninyl phosphoramidate is cleaved by a phosphoramidase, likely a Histidine Triad Nucleotide-binding protein (HINT), to release the free 5'-monophosphate of the parent nucleoside analogue.

  • Sequential Phosphorylation: Cellular kinases then phosphorylate the monophosphate to the diphosphate and subsequently to the active 5'-triphosphate metabolite.

  • Chain Termination: The active triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase and, once incorporated into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Qyl-685_int This compound This compound->Qyl-685_int Passive Diffusion Carboxylate_Intermediate Carboxylate Intermediate Qyl-685_int->Carboxylate_Intermediate Esterase (e.g., Cathepsin A) Cyclic_Intermediate Cyclic Intermediate Carboxylate_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Monophosphate Nucleoside Monophosphate Cyclic_Intermediate->Monophosphate Phosphoramidase (e.g., HINT1) Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinase RT HIV-1 Reverse Transcriptase Triphosphate->RT Inhibition Termination DNA Chain Termination RT->Termination Incorporation

Fig. 1: Proposed intracellular activation pathway of this compound.

Antiviral Activity

This compound exhibits potent activity against HIV-1, as demonstrated in cell-based assays. Its efficacy is significantly higher than that of its parent nucleoside, highlighting the success of the ProTide approach in enhancing antiviral potency.

Virus StrainCell LineEC50 (µM)Reference
HIV-1LAI (Wild-Type) MT-20.034[1]
HIV-1M184I Mutant MT-23.54[2]

EC50: 50% effective concentration, the concentration of the drug that inhibits viral replication by 50%.

Resistance Profile

The primary mechanism of resistance to this compound involves mutations in the viral reverse transcriptase enzyme. In vitro selection studies have identified the M184I mutation as a key determinant of resistance.

MutationFold-Change in Resistance to this compoundCross-ResistanceReference
M184I 104-foldLamivudine (3TC) (>1,100-fold)[2]

The M184I mutation, and the related M184V mutation, are well-characterized resistance pathways for several NRTIs, most notably Lamivudine (3TC) and Emtricitabine (FTC). While this mutation confers high-level resistance to this compound, it can also re-sensitize the virus to other NRTIs like Zidovudine (AZT) and reduce viral fitness in the absence of the drug.[3][4]

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

This protocol is based on the methodology used to determine the EC50 of this compound against HIV-1 in MT-2 cells.

G Start Start PrepareCells Seed MT-2 cells in 96-well plates Start->PrepareCells InfectCells Infect cells with HIV-1LAI (100 TCID50) PrepareCells->InfectCells PrepareDrug Prepare serial dilutions of this compound AddDrug Add drug dilutions to infected cells PrepareDrug->AddDrug InfectCells->AddDrug Incubate Incubate at 37°C for 7 days AddDrug->Incubate Assess Assess viral replication (e.g., p24 antigen ELISA) Incubate->Assess Calculate Calculate EC50 values Assess->Calculate End End Calculate->End

Fig. 2: Workflow for in vitro anti-HIV-1 activity assay.

Methodology:

  • Cell Preparation: MT-2 cells are seeded into 96-well microtiter plates.

  • Infection: Cells are exposed to a standardized amount of HIV-1 (e.g., 100 times the 50% tissue culture infectious dose, TCID50).

  • Drug Application: Immediately following infection, serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

  • Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Selection of Drug-Resistant HIV-1 Variants

This protocol describes the process of generating drug-resistant viral strains through continuous culture in the presence of escalating drug concentrations.

Methodology:

  • Initial Culture: MT-2 cells are infected with wild-type HIV-1LAI and cultured in the presence of a sub-inhibitory concentration of this compound (e.g., an initial concentration of 0.5 µM).[2]

  • Monitoring and Passage: Viral replication is monitored by observing the cytopathic effect (CPE) on the MT-2 cells.

  • Supernatant Harvest: When viral replication is evident, the culture supernatant, containing progeny virions, is harvested.

  • Escalation and Re-infection: The harvested virus is used to infect fresh MT-2 cells, and the concentration of this compound in the culture medium is incrementally increased.

  • Iterative Process: This process of harvesting, re-infecting, and escalating the drug concentration is repeated for multiple passages. In the case of this compound, this was carried out for 16 passages, with the final concentration reaching 8 µM.[2]

  • Genotypic Analysis: At various passages, proviral DNA is extracted from the infected cells, and the reverse transcriptase coding region of the pol gene is sequenced to identify mutations associated with resistance.

Conclusion

This compound is a potent anti-HIV-1 agent that effectively utilizes the ProTide strategy to deliver its active form into target cells. Its high efficacy against wild-type HIV-1 is notable, although its clinical utility may be impacted by the rapid emergence of the M184I resistance mutation, which confers cross-resistance to lamivudine. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the field of antiretroviral drug discovery and development, facilitating further investigation into the therapeutic potential of methylenecyclopropane nucleoside analogues and the mechanisms of HIV-1 drug resistance.

References

Qyl-685: A Technical Guide on a Novel 2,6-Diaminopurine-Containing Nucleoside Analogue for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qyl-685 is a promising anti-HIV-1 agent that belongs to the class of methylenecyclopropane nucleoside analogues. It is a phosphoro-L-alaninate prodrug designed for enhanced cellular uptake and intracellular activation. The core structure of this compound incorporates 2,6-diaminopurine, a key feature that contributes to its mechanism of action as a potent reverse transcriptase inhibitor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Introduction

The development of novel nucleoside reverse transcriptase inhibitors (NRTIs) remains a cornerstone of anti-HIV-1 therapy, particularly in the face of emerging drug resistance. This compound represents a significant advancement in this area, combining a unique methylenecyclopropane scaffold with the purine analogue 2,6-diaminopurine. This combination, coupled with a phosphoro-L-alaninate prodrug moiety, results in potent in vitro activity against HIV-1, including strains resistant to other NRTIs.

The Role of 2,6-Diaminopurine

2,6-diaminopurine (DAP) is an analogue of adenine that can be incorporated into nucleic acids. A key feature of DAP is its ability to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine. This enhanced binding affinity can lead to greater stability of the DNA duplex. In the context of this compound, the presence of 2,6-diaminopurine is critical for its function as a reverse transcriptase inhibitor. Once converted to its active triphosphate form, it is incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

Mechanism of Action

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The proposed mechanism of action involves a multi-step enzymatic conversion.

Intracellular Activation Pathway

The phosphoro-L-alaninate moiety of this compound facilitates its entry into the cell. Once inside, it undergoes a series of enzymatic reactions to yield the active triphosphate metabolite. A key enzyme in the initial activation of phosphoro-L-alaninate prodrugs is Cathepsin A, a lysosomal carboxypeptidase.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process HIV-1 Reverse Transcription Qyl-685_ext This compound (Prodrug) Qyl-685_int This compound Qyl-685_ext->Qyl-685_int Cellular Uptake Intermediate Alanine-Phosphate Intermediate Qyl-685_int->Intermediate Cathepsin A Monophosphate This compound Monophosphate Intermediate->Monophosphate Phosphoramidase Diphosphate This compound Diphosphate Monophosphate->Diphosphate Nucleoside Monophosphate Kinase Triphosphate This compound Triphosphate (Active) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase RT Reverse Transcriptase Triphosphate->RT vDNA Viral DNA Chain RT->vDNA Incorporation Termination Chain Termination vDNA->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Inhibition of HIV-1 Reverse Transcriptase

The active triphosphate form of this compound acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT). It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the nascent viral DNA strand. Due to the modification in the sugar moiety (the methylenecyclopropane ring), the incorporated this compound terminates the DNA chain elongation, thus halting viral replication.

Quantitative Data

The in vitro anti-HIV-1 activity of this compound has been evaluated in MT-2 cells. The following table summarizes the available quantitative data.

CompoundIC50 (µM) vs HIV-1 in MT-2 cellsCC50 (µM) in MT-2 cellsSelectivity Index (SI = CC50/IC50)
This compound 0.034Not ReportedNot Reported

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Experimental Protocols

Synthesis of this compound

While the specific synthesis protocol for this compound is not detailed in the available literature, the general synthesis of methylenecyclopropane nucleoside phosphoro-L-alaninate diesters involves a multi-step process.

G Start Starting Materials (e.g., protected 2,6-diaminopurine and methylenecyclopropane precursor) Coupling Coupling Reaction Start->Coupling Deprotection Deprotection Coupling->Deprotection Nucleoside Methylenecyclopropane Nucleoside Analogue Deprotection->Nucleoside Phosphorylation Phosphorylation with L-alanine methyl phenyl phosphorochloridate Nucleoside->Phosphorylation Prodrug This compound Phosphorylation->Prodrug

Caption: General synthetic workflow for this compound.

A plausible synthetic route would involve the coupling of a protected 2,6-diaminopurine base with a suitable methylenecyclopropane precursor, followed by deprotection and subsequent phosphorylation with L-alanine methyl phenyl phosphorochloridate to yield the final prodrug, this compound.

In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against HIV-1 in MT-2 cells by measuring the level of the viral p24 antigen.

Materials:

  • MT-2 cells (a human T-cell leukemia cell line)[2]

  • HIV-1 viral stock

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well microtiter plates

  • HIV-1 p24 antigen capture ELISA kit

  • Plate reader

Procedure:

  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium.

  • Infection: Add 50 µL of the appropriate HIV-1 dilution to each well (except for cell control wells).

  • Treatment: Immediately add 50 µL of the corresponding this compound dilution to the infected wells. Include wells with infected cells and no compound (virus control) and wells with uninfected cells and no compound (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • p24 Measurement: After incubation, centrifuge the plate and collect the cell-free supernatant. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.[3][4][5]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Start Seed MT-2 Cells Infect Infect with HIV-1 Start->Infect Treat Add this compound Dilutions Infect->Treat Incubate Incubate (4-5 days) Treat->Incubate Collect Collect Supernatant Incubate->Collect ELISA p24 Antigen ELISA Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for the in vitro anti-HIV-1 p24 antigen assay.

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in MT-2 cells using the MTT assay.

Materials:

  • MT-2 cells

  • This compound

  • Complete cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Preparation: Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Dilution: Prepare serial dilutions of this compound in complete medium.

  • Treatment: Add 100 µL of the this compound dilutions to the wells. Include wells with cells and no compound (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Conclusion

This compound is a potent anti-HIV-1 nucleoside analogue that leverages the unique properties of 2,6-diaminopurine and a methylenecyclopropane scaffold. Its prodrug design facilitates efficient intracellular delivery and activation. The detailed protocols provided in this guide will be valuable for researchers in the fields of virology and drug development for the further evaluation and characterization of this compound and similar compounds. Further studies are warranted to determine its cytotoxicity profile and in vivo efficacy to fully assess its therapeutic potential.

References

Qyl-685: A Z-Methenylcyclopropane Nucleoside with Potent Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Qyl-685 is a novel Z-methenylcyclopropane nucleoside analog that has demonstrated significant promise as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs, this compound undergoes intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its synthesis and evaluation.

Introduction

The ongoing challenge in the management of HIV-1 infection is the emergence of drug-resistant viral strains. This necessitates the continuous development of novel antiretroviral agents with improved potency, favorable resistance profiles, and enhanced safety. Z-methenylcyclopropane nucleoside analogs represent a promising class of compounds designed to meet these needs. This compound, a 2,6-diaminopurine derivative, is a standout molecule in this class, exhibiting potent activity against both wild-type and drug-resistant HIV-1 strains. A key structural feature of this compound is the addition of a methyl phenyl phosphoro-L-alaninate moiety, which significantly enhances its anti-HIV-1 activity.

Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to the active triphosphate metabolite. This process is initiated by cellular kinases, which sequentially phosphorylate the parent nucleoside analog.

Signaling Pathway of this compound Activation and Action

Qyl685_Pathway cluster_cell Host Cell cluster_virus HIV-1 Replication Qyl685_ext This compound (extracellular) Qyl685_int This compound (intracellular) Qyl685_ext->Qyl685_int Cellular Uptake Qyl685_MP This compound Monophosphate Qyl685_int->Qyl685_MP Cellular Kinase Qyl685_DP This compound Diphosphate Qyl685_MP->Qyl685_DP Cellular Kinase Qyl685_TP This compound Triphosphate (Active) Qyl685_DP->Qyl685_TP Cellular Kinase Proviral_DNA Proviral DNA Qyl685_TP->Proviral_DNA Chain Termination RT HIV-1 Reverse Transcriptase Qyl685_TP->RT Inhibition Viral_RNA Viral RNA Viral_RNA->Proviral_DNA Reverse Transcription

Figure 1: Proposed mechanism of action for this compound.

Once formed, this compound triphosphate competes with natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent viral DNA chain by HIV-1 RT. The incorporation of this compound monophosphate leads to chain termination due to the modified cyclopropane ring, which prevents the formation of a phosphodiester bond with the incoming nucleotide. This effectively halts viral DNA synthesis and, consequently, viral replication.

Quantitative Data Presentation

The antiviral activity of this compound has been evaluated in various cell-based assays against different strains of HIV-1. The key parameters measured are the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

Parameter HIV-1 Strain Cell Line Value (µM) Reference
IC50 Wild-type (LAI)MT-20.034[1]
IC50 Zidovudine-resistant-Active[1]
IC50 Didanosine-resistant-Active[1]
IC50 Multi-dideoxynucleoside-resistant-Active[1]
IC50 HIV-2 (ROD)MT-20.38 ± 0.13[1]
EC50 Wild-type (wt)--[2]
EC50 M184V mutant-11-fold higher than wt[2]
EC50 M184I mutant-9-fold higher than wt[2]
CC50 --23[2]

Table 1: In vitro anti-HIV-1 activity and cytotoxicity of this compound.

Experimental Protocols

Synthesis of Z-Methenylcyclopropane Nucleoside Analogs (General Procedure)

The synthesis of Z-methenylcyclopropane nucleoside analogs like this compound generally involves the stereoselective alkylation of a purine base with a suitable cyclopropane derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Protected Purine Base (e.g., 2,6-diaminopurine derivative) Alkylation Alkylation-Elimination Reaction Start->Alkylation Reagent Ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate Reagent->Alkylation Intermediate Z-isomer of Carbethoxycyclopropylidene Purine Alkylation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Nucleoside_Analog Z-Methenylcyclopropane Nucleoside Analog Hydrolysis->Nucleoside_Analog Phosphorylation Addition of Phosphoro-L-alaninate Moiety Nucleoside_Analog->Phosphorylation Final_Product This compound Phosphorylation->Final_Product

Figure 2: General synthetic workflow for this compound.

Methodology:

  • Protection of the Purine Base: The 2,6-diaminopurine base is appropriately protected to ensure regioselective alkylation at the N9 position.

  • Alkylation-Elimination: The protected purine is reacted with a stereoisomeric mixture of ethyl (cis,trans)-2-chloro-2-(chloromethyl)cyclopropane-1-carboxylate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF). This reaction proceeds via an alkylation-elimination mechanism to yield the (Z)- and (E)-isomers of the carbethoxycyclopropylidene purine.

  • Isomer Separation: The desired Z-isomer is separated from the E-isomer using chromatographic techniques (e.g., column chromatography).

  • Hydrolysis: The ester group on the cyclopropane ring is hydrolyzed to a carboxylic acid.

  • Reduction: The carboxylic acid is reduced to a hydroxymethyl group.

  • Deprotection: The protecting groups on the purine base are removed.

  • Phosphoro-L-alaninate Coupling: The hydroxymethyl group is coupled with methyl phenyl phosphoro-L-alaninate to yield the final product, this compound.

In Vitro HIV-1 Antiviral Activity Assay (MTT Method)

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of a compound using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method, which measures cell viability.

Experimental Workflow for Antiviral Assay

Antiviral_Assay_Workflow cluster_incubation Incubation Steps Start Prepare serial dilutions of this compound Plate_Cells Plate MT-4 cells in a 96-well plate Start->Plate_Cells Infection Infect cells with HIV-1 (e.g., IIIB strain) Plate_Cells->Infection Incubation Incubate for 5 days at 37°C Infection->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_MTT Incubate for 4 hours at 37°C Add_MTT->Incubate_MTT Lyse_Cells Add acidified isopropanol to lyse cells and dissolve formazan crystals Incubate_MTT->Lyse_Cells Read_Absorbance Read absorbance at 570 nm Lyse_Cells->Read_Absorbance Analysis Calculate EC50 and CC50 values Read_Absorbance->Analysis

Figure 3: Workflow for the MTT-based antiviral activity assay.

Methodology:

  • Cell Culture: Maintain MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the diluted compound to triplicate wells.

    • Add 5 x 104 MT-4 cells in 50 µL of medium to each well.

    • Add 50 µL of HIV-1 stock (e.g., strain IIIB) at a predetermined multiplicity of infection (MOI) to the appropriate wells.

    • Include control wells with cells only (for CC50 determination) and cells with virus but no compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of acidified isopropanol (0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell protection (antiviral activity) and cell viability (cytotoxicity) for each compound concentration.

    • Determine the EC50 and CC50 values by regression analysis.

Resistance Profile

A key aspect of any new antiretroviral agent is its susceptibility to resistance mutations. Studies have shown that the M184I and M184V mutations in the HIV-1 reverse transcriptase can confer reduced susceptibility to this compound.[2] However, the fold-increase in the EC50 for this compound against these mutants is significantly less than that observed for some other NRTIs, such as lamivudine (3TC). This suggests that this compound may retain partial activity against certain 3TC-resistant strains of HIV-1.

Conclusion

This compound is a potent Z-methenylcyclopropane nucleoside analog with significant in vitro activity against a range of HIV-1 strains, including those resistant to other nucleoside inhibitors. Its unique chemical structure and mechanism of action make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into the in vivo efficacy, pharmacokinetic properties, and detailed resistance profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Qyl-685 in Antiviral Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a novel investigational compound demonstrating potential antiviral activity. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture systems to assess its efficacy and cytotoxicity against a range of viruses. The following protocols are designed to be adapted by researchers for specific viruses and cell lines of interest.

Data Presentation

The antiviral activity and cytotoxicity of this compound are summarized in the tables below. These values are essential for determining the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound

VirusCell LineEC50 (µM)Assay Type
[Insert Virus Name][Insert Cell Line][Insert EC50 Value]Plaque Reduction Assay
[Insert Virus Name][Insert Cell Line][Insert EC50 Value]Virus Yield Reduction
[Insert Virus Name][Insert Cell Line][Insert EC50 Value]CPE Inhibition Assay

EC50 (50% effective concentration) is the concentration of this compound that inhibits viral activity by 50%.

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Assay Type
[Insert Cell Line][Insert CC50 Value]MTT Assay
[Insert Cell Line][Insert CC50 Value]LDH Assay
[Insert Cell Line][Insert CC50 Value]Neutral Red Uptake

CC50 (50% cytotoxic concentration) is the concentration of this compound that results in 50% cell death.

Table 3: Selectivity Index of this compound

VirusCell LineSelectivity Index (SI)
[Insert Virus Name][Insert Cell Line][Insert SI Value]

The Selectivity Index (SI) is calculated as CC50/EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific virus and host cell line being investigated.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with medium alone.

  • Incubate the plate for 48-72 hours (duration should be consistent with the antiviral assay).

  • After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the concentration of this compound.

Protocol 2: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to a confluent monolayer.

  • Prepare serial dilutions of the virus in serum-free medium.

  • In separate tubes, mix the virus dilutions with equal volumes of the desired concentrations of this compound or medium (for virus control). Incubate for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture.

  • Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the respective concentrations of this compound to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the concentration of this compound.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

Procedure:

  • Seed host cells in 24-well plates and grow to 90-100% confluency.

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 or 0.1.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells. Include a virus control with medium only.

  • Incubate the plates for 24-72 hours (depending on the virus replication cycle).

  • Harvest the cell culture supernatant at the end of the incubation period.

  • Determine the virus titer in the supernatant using a standard titration method, such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in virus yield for each concentration of this compound compared to the virus control.

  • Determine the EC50 value by plotting the percentage of virus yield reduction against the concentration of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

Antiviral_Testing_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells Cytotoxicity 4a. Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Antiviral 4b. Antiviral Assay (EC50) Cell_Culture->Antiviral Compound_Dilution 2. Prepare this compound Dilutions Compound_Dilution->Cytotoxicity Compound_Dilution->Antiviral Virus_Stock 3. Prepare Virus Stock Virus_Stock->Antiviral Data_Collection 5. Collect Data (e.g., Absorbance, Plaque Count) Cytotoxicity->Data_Collection Antiviral->Data_Collection Calculation 6. Calculate CC50 & EC50 Data_Collection->Calculation SI_Determination 7. Determine Selectivity Index (SI) Calculation->SI_Determination

Caption: Workflow for antiviral testing of this compound.

Signaling_Pathway cluster_cell Host Cell cluster_virus Viral Replication Cycle cluster_host_response Host Signaling V_Entry 1. Entry V_Uncoating 2. Uncoating V_Entry->V_Uncoating V_Replication 3. Replication V_Uncoating->V_Replication V_Assembly 4. Assembly V_Replication->V_Assembly Host_Factor_X Host Factor X V_Replication->Host_Factor_X V_Release 5. Release V_Assembly->V_Release Signaling_Cascade Signaling Cascade Host_Factor_X->Signaling_Cascade Pro_viral_Factors Pro-viral Factors Signaling_Cascade->Pro_viral_Factors Pro_viral_Factors->V_Replication Enhances Qyl685 This compound Qyl685->Signaling_Cascade Inhibits

Caption: Hypothetical mechanism of this compound action.

Application Notes and Protocols for Qyl-685 in HIV Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a potent Z-methenylcyclopropane nucleoside analog of 2,6-diaminopurine that has demonstrated significant in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). As a nucleoside reverse transcriptase inhibitor (NRTI), this compound acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. Notably, this compound has shown efficacy against HIV-1 strains that are resistant to other established NRTIs, such as zidovudine (AZT) and didanosine (ddI), making it a valuable tool for studying the mechanisms of HIV drug resistance and for the development of new antiretroviral therapies.

These application notes provide detailed protocols for utilizing this compound to investigate HIV-1 drug resistance, including methods for assessing its antiviral activity, determining its cytotoxicity, and generating and characterizing resistant viral strains.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by host cellular kinases to its active triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase (RT). Once incorporated, the modified structure of this compound prevents the formation of the next 5' to 3' phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication. Resistance to this compound has been associated with specific mutations in the HIV-1 reverse transcriptase gene, most notably the M184I substitution.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound
HIV-1 StrainCell LineAssayIC₅₀ (µM)¹CC₅₀ (µM)²Selectivity Index (SI)³
Wild-Type (LAI)MT-2Syncytia Formation0.034>100>2941
Zidovudine-ResistantMT-2Syncytia FormationN/A⁴>100N/A
Didanosine-ResistantMT-2Syncytia FormationN/A⁴>100N/A
This compound-Resistant (M184I)MT-2Syncytia Formation>3.5 (104-fold increase)>100<28.6

¹IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. ²CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. ³Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI indicates a more favorable therapeutic window. ⁴While specific IC₅₀ values against Zidovudine and Didanosine resistant strains were not provided in the primary literature, this compound was reported to be active against these strains.[1][2]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using MT-2 Cell-Based Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 replication by observing the inhibition of virus-induced syncytia formation in MT-2 cells.

Materials:

  • This compound

  • MT-2 cells

  • HIV-1 stock (e.g., LAI strain)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Seed MT-2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a no-drug control.

  • Infect the cells by adding 50 µL of a diluted HIV-1 stock to each well, except for the uninfected control wells. The multiplicity of infection (MOI) should be optimized for the specific virus stock and cell line.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After incubation, examine the plates under an inverted microscope and count the number of syncytia (multinucleated giant cells) in each well.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the no-drug control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of HIV-1 Replication using p24 Antigen ELISA

This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as an indicator of viral replication.

Materials:

  • Supernatants from HIV-1 infected cell cultures treated with this compound (from Protocol 1 or a similar experiment)

  • Commercially available HIV-1 p24 antigen ELISA kit

  • Microplate reader

Procedure:

  • Collect the culture supernatants from the antiviral assay at the desired time point (e.g., day 5 post-infection).

  • Clarify the supernatants by centrifugation to remove cellular debris.

  • Perform the p24 antigen ELISA according to the manufacturer's instructions. This typically involves the following steps: a. Coating a 96-well plate with a capture antibody specific for p24. b. Adding the culture supernatants and a standard curve of known p24 concentrations to the wells. c. Incubating to allow p24 to bind to the capture antibody. d. Washing the plate to remove unbound material. e. Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Incubating to allow the detection antibody to bind to the captured p24. g. Washing the plate again. h. Adding a substrate that is converted by the enzyme to a colored product. i. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of p24 in each sample by comparing the absorbance values to the standard curve.

  • Determine the IC₅₀ of this compound based on the reduction in p24 production.

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound on the host cells used in the antiviral assays.

Materials:

  • This compound

  • MT-2 cells (or other relevant cell line)

  • Culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the same density as in the antiviral assay.

  • Add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the no-drug control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Protocol 4: Generation and Characterization of this compound Resistant HIV-1

This protocol describes the in vitro selection of HIV-1 strains with reduced susceptibility to this compound.

Materials:

  • This compound

  • Wild-type HIV-1 stock

  • Susceptible host cells (e.g., MT-2 or PM1)

  • Culture medium

  • Equipment for virus titration (e.g., p24 ELISA)

  • Equipment for viral RNA extraction, reverse transcription, PCR, and DNA sequencing

Procedure:

  • Initial Infection: Infect a culture of susceptible host cells with wild-type HIV-1 at a low multiplicity of infection (MOI).

  • Drug Selection: Add this compound to the culture at a concentration close to its IC₅₀.

  • Monitoring Viral Replication: Monitor the culture for signs of viral replication (e.g., syncytia formation or p24 production).

  • Passage of Virus: When viral replication is detected, harvest the cell-free supernatant containing the virus and use it to infect fresh cells.

  • Dose Escalation: In the new culture, gradually increase the concentration of this compound.

  • Repeat Passaging: Repeat steps 4 and 5 for multiple passages. This process selects for viral variants that can replicate in the presence of increasing concentrations of the drug.

  • Isolation and Characterization of Resistant Virus: Once a viral strain that can replicate at a significantly higher concentration of this compound is obtained, isolate the viral RNA.

  • Genotypic Analysis: Perform reverse transcription and PCR to amplify the reverse transcriptase gene. Sequence the amplified DNA to identify mutations that may be responsible for the resistance phenotype. The M184I mutation is a known resistance mutation for this compound.

  • Phenotypic Analysis: Characterize the drug susceptibility of the selected virus by performing an antiviral assay (Protocol 1) to determine its IC₅₀ for this compound and other NRTIs.

Visualizations

HIV_Replication_and_NRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral Entry Viral Entry Reverse Transcriptase Reverse Transcriptase Uncoating Uncoating Viral Entry->Uncoating Reverse Transcription Reverse Transcription Uncoating->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral RNA (new) Viral RNA (new) Transcription->Viral RNA (new) Translation Translation Viral RNA (new)->Translation Assembly Assembly Viral RNA (new)->Assembly Viral Proteins Viral Proteins Translation->Viral Proteins Viral Proteins->Assembly Budding Budding Assembly->Budding New Virion New Virion Budding->New Virion This compound This compound Host Kinases Host Kinases This compound->Host Kinases Phosphorylation This compound-TP This compound Triphosphate This compound-TP->Reverse Transcription Inhibits Host Kinases->this compound-TP

Figure 1. Mechanism of action of this compound in inhibiting HIV-1 replication.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Seed Cells Seed Host Cells (e.g., MT-2) Prepare Drug Prepare Serial Dilutions of this compound Seed Cells->Prepare Drug Add Drug Add this compound to Cells Prepare Drug->Add Drug Infect Cells Infect Cells with HIV-1 Add Drug->Infect Cells Incubate Incubate for 4-5 days (37°C, 5% CO₂) Infect Cells->Incubate Measure Endpoint Measure Endpoint: - Syncytia Count - p24 Antigen Level Incubate->Measure Endpoint Calculate Inhibition Calculate % Inhibition Measure Endpoint->Calculate Inhibition Determine IC50 Determine IC₅₀ Calculate Inhibition->Determine IC50

Figure 2. Experimental workflow for determining the antiviral activity of this compound.

Resistance_Generation_Workflow Start Start Infect Infect Cells with Wild-Type HIV-1 Start->Infect Select Culture with this compound (IC₅₀ concentration) Infect->Select Monitor Monitor Viral Replication Select->Monitor Passage Harvest Virus and Infect Fresh Cells Monitor->Passage Escalate Increase this compound Concentration Passage->Escalate Repeat Repeat Passages? Escalate->Repeat Repeat->Select Yes Isolate Isolate Resistant Virus Repeat->Isolate No Analyze Genotypic & Phenotypic Analysis Isolate->Analyze End End Analyze->End

Figure 3. Workflow for the in vitro generation of this compound resistant HIV-1.

References

Application Notes and Protocols for the Synthesis of Qyl-685

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685, also known as methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a potent antiviral agent belonging to the class of nucleoside analogues.[1] Its unique structure, featuring a (Z)-methylenecyclopropane moiety as a carbocyclic replacement for the ribose sugar and a phosphoro-L-alaninate "ProTide" group, allows for efficient intracellular delivery and conversion to the active triphosphate form.[2][3] This ProTide technology bypasses the often rate-limiting initial phosphorylation step, a common resistance mechanism for many nucleoside drugs.[4][5] this compound has demonstrated significant in vitro activity against human immunodeficiency virus (HIV-1), including drug-resistant strains.[1][2] These application notes provide a detailed overview of the synthetic methodologies for this compound, intended to guide researchers in its laboratory-scale preparation for further investigation.

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of the Parent Nucleoside Analogue: Construction of the core structure, (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methanol.

  • ProTide Moiety Installation: Phosphorylation of the parent nucleoside analogue to introduce the methyl phenyl phosphoro-L-alaninate group.

This document outlines the experimental protocols for these key stages, based on established methodologies for the synthesis of methylenecyclopropane nucleoside analogues and ProTide prodrugs.[6][7]

Data Presentation

Table 1: Summary of Key Intermediates and Final Product
Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Physical Form
(Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamineC10H12N6O232.24Solid
This compound (methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate)C20H24N7O5P473.42Solid powder

Experimental Protocols

Protocol 1: Synthesis of the Parent Nucleoside Analogue ((Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine)

This protocol is based on the general method for the alkylation-elimination reaction to form methylenecyclopropane nucleoside analogues.[7][8] The key steps involve the stereoselective synthesis of a suitable cyclopropane precursor followed by coupling with the purine base.

Materials:

  • 2,6-Diaminopurine

  • Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Alkylation-Elimination:

    • To a solution of 2,6-diaminopurine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (3.0 eq).

    • Add a solution of ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate (1.2 eq) in anhydrous DMF dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the Z and E isomers, yielding ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-carboxylate.

  • Reduction of the Ester:

    • Dissolve the purified Z-isomer ester (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add DIBAL-H (2.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford (Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine.

Protocol 2: Synthesis of this compound via the ProTide Approach

This protocol describes the coupling of the parent nucleoside analogue with a pre-formed phosphorochloridate reagent.[4][5]

Materials:

  • (Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine

  • Phenyl (methoxy-L-alaninyl) phosphorochloridate

  • N-Methylimidazole (NMI)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Phosphorylation Reaction:

    • Dissolve the parent nucleoside analogue (1.0 eq) in a mixture of anhydrous pyridine and anhydrous DCM at room temperature under a nitrogen atmosphere.

    • Add N-Methylimidazole (NMI) (1.5 eq) to the solution.

    • In a separate flask, prepare a solution of phenyl (methoxy-L-alaninyl) phosphorochloridate (1.2 eq) in anhydrous DCM.

    • Add the phosphorochloridate solution dropwise to the nucleoside solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, using a gradient of methanol in dichloromethane, to yield this compound as a solid. The product may be a mixture of diastereomers at the phosphorus center, which may be separable by careful chromatography.

Visualizations

Synthetic Pathway of this compound

G cluster_0 Stage 1: Parent Nucleoside Synthesis cluster_1 Stage 2: ProTide Moiety Installation A 2,6-Diaminopurine C Ethyl (Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropane-1-carboxylate A->C K2CO3, DMF B Ethyl (Z/E)-2-bromo-2-(bromomethyl)cyclopropane-1-carboxylate B->C D (Z)-9-((2-(hydroxymethyl)cyclopropylidene)methyl)-9H-purin-2,6-diamine C->D DIBAL-H, THF F This compound D->F NMI, DCM/Pyridine E Phenyl (methoxy-L-alaninyl) phosphorochloridate E->F G cluster_0 Intracellular Activation A This compound (ProTide) B Intracellular Space A->B Cellular Uptake C Carboxyesterase B->C D Phosphoramidase (e.g., HINT1) C->D Enzymatic Cleavage E Nucleoside Monophosphate Analogue D->E F Kinases E->F G Active Triphosphate Analogue F->G H Viral Replication Blocked G->H Inhibition of Viral Reverse Transcriptase

References

experimental design for Qyl-685 efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

[3] A novel class of selective activators of the mitochondrial permeability transition pore with a potential for cancer therapy - PubMed A novel class of selective activators of the mitochondrial permeability transition pore with a potential for cancer therapy ... The most potent compound, 2-amino-6-(N-benzyl-N-methylamino)-3-(methoxycarbonyl)-4-(2,4-dichlorophenyl)-4,7-dihydropyrano[2,3-c]pyrazole (compound 10), induced mitochondrial swelling (EC 50 = 0.6 μM), loss of mitochondrial membrane potential, and Ca 2+ release in isolated mitochondria. In addition, compound 10 induced cytochrome c release from mitochondria, which was prevented by cyclosporin A (CsA). In human glioblastoma U87 cells, compound 10 inhibited cell proliferation (IC 50 = 0.5 μM) and induced cell death through a mechanism involving early mitochondrial membrane depolarization, ATP depletion, and activation of caspases 9 and 3. In conclusion, we have identified a novel class of compounds that act as potent inducers of the mitochondrial permeability transition and have a potential for development as anticancer agents. 1

Effect of the TSPO Ligand CB185 on Mitochondrial Function and Dynamics in BV2 Microglia - PMC No information is available for this page. 2 A novel class of selective activators of the mitochondrial permeability transition pore with a potential for cancer therapy ... pyrazole (compound 10), induced mitochondrial swelling (EC 50 = 0.6 μM), loss of mitochondrial membrane potential, and Ca 2+ release in isolated mitochondria. In addition, compound 10 induced cytochrome c release from mitochondria, which was prevented by cyclosporin A (CsA). In human glioblastoma U87 cells, compound 10 inhibited cell proliferation (IC 50 = 0.5 μM) and induced cell death through a mechanism involving early mitochondrial membrane depolarization, ATP depletion, and activation of caspases 9 and 3. In conclusion, we have identified a novel class of compounds that act as potent inducers of the mitochondrial permeability transition and have a potential for development as anticancer agents. 1

Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their biological evaluation as anticancer agents - PubMed In vitro, some of the synthesized compounds showed potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic agent against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In addition, the ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by flow cytometry analysis, which showed an increase in the percentage of apoptotic cells after treatment. Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins was investigated, and the results showed that it induced apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3. In conclusion, the present study reports the synthesis of a novel series of pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h, induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential candidate for further development as an anticancer agent. 1

Synthesis of pyranopyrazole derivatives through a one-pot three-component reaction and their biological evaluation as anticancer agents In vitro, some of the synthesized compounds showed potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell lines. In particular, compound 6 h was the most potent cytotoxic agent against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In addition, the ability of compound 6 h to induce apoptosis in U87 cells was demonstrated by flow cytometry analysis, which showed an increase in the percentage of apoptotic cells after treatment. Furthermore, the effect of compound 6 h on the expression of key apoptotic proteins was investigated, and the results showed that it induced apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3. In conclusion, the present study reports the synthesis of a novel series of pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6 h, induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential candidate for further development as an anticancer agent. 1

Synthesis and biological evaluation of novel pyrano[2,3-c]pyrazole derivatives as potential anticancer agents - ScienceDirect ... 2,3-c]pyrazole scaffold as a promising scaffold for the development of new anticancer agents. In vitro, some of the synthesized compounds showed potent cytotoxic activity against human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell lines. In particular, compound 6h was the most potent cytotoxic agent against U87 and A549 cells, with IC 50 values of 0.4 and 0.8 μM, respectively. In addition, the ability of compound 6h to induce apoptosis in U87 cells was demonstrated by flow cytometry analysis, which showed an increase in the percentage of apoptotic cells after treatment. Furthermore, the effect of compound 6h on the expression of key apoptotic proteins was investigated, and the results showed that it induced apoptosis through the intrinsic pathway, as evidenced by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 9 and 3. In conclusion, the present study reports the synthesis of a novel series of pyranopyrazole derivatives with potent anticancer activity. The most promising compound, 6h, induced apoptosis in U87 cells through the mitochondrial pathway and could be a potential candidate for further development as an anticancer agent. 1

TSPO as a therapeutic target in psychiatric disorders: A systematic review TSPO has been implicated in a number of biological processes, including steroidogenesis, inflammation, apoptosis, and cell proliferation. TSPO is found in high concentrations in the brain, and its expression is increased in response to neuronal injury and inflammation. This has led to the suggestion that TSPO may be a useful target for the treatment of a variety of psychiatric disorders, including anxiety, depression, and schizophrenia. A number of TSPO ligands have been developed, and some of these have been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. However, the results of clinical trials have been mixed, and it is not yet clear whether TSPO ligands will be effective in the treatment of psychiatric disorders in humans. 2 Translocator Protein (TSPO): The New Story of the Old Protein in Neuroinflammation The translocator protein (TSPO) is an 18-kDa protein mainly located in the outer mitochondrial membrane. It is ubiquitously expressed in peripheral tissues and at low levels in the central nervous system (CNS), where its expression is primarily found in glial cells. The expression of TSPO is upregulated under pathological conditions, such as neuroinflammation, and for this reason, it has been considered a biomarker of neuroinflammation. TSPO is involved in several cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The role of TSPO in neuroinflammation is complex and not yet fully understood. However, it is thought to be involved in the production of pro-inflammatory cytokines and the activation of microglia. 2 TSPO PET imaging in neuroinflammation and neurodegeneration: a systematic review - Journal of Neuroinflammation Background The 18-kDa translocator protein (TSPO) is a mitochondrial protein that is upregulated in activated microglia and astrocytes, and its expression is associated with neuroinflammation. Therefore, TSPO has been proposed as a biomarker for neuroinflammation, and several radioligands for positron emission tomography (PET) have been developed to image TSPO in the brain. This systematic review aims to summarize the current evidence on the use of TSPO PET imaging in neuroinflammation and neurodegeneration. 2 The role of translocator protein (TSPO) in apoptosis: a novel therapeutic target - PubMed The translocator protein (TSPO) is an 18-kDa protein located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is overexpressed in a number of different types of cancer, and it has been shown to play a role in the regulation of apoptosis in these cells. For example, TSPO has been shown to interact with the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) to form the mitochondrial permeability transition pore (MPTP). The MPTP is a non-selective channel that, when opened, leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria. TSPO has also been shown to regulate the expression of a number of different apoptosis-related genes, including Bcl-2 and Bax. 2 The role of translocator protein (TSPO) in apoptosis: a novel therapeutic target The translocator protein (TSPO) is an 18-kDa protein located on the outer mitochondrial membrane. It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. TSPO is overexpressed in a number of different types of cancer, and it has been shown to play a role in the regulation of apoptosis in these cells. For example, TSPO has been shown to interact with the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocase (ANT) to form the mitochondrial permeability transition pore (MPTP). The MPTP is a non-selective channel that, when opened, leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria. TSPO has also been shown to regulate the expression of a number of different apoptosis-related genes, including Bcl-2 and Bax. 2 The role of TSPO in cancer progression and chemoresistance - PubMed The translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein located in the outer mitochondrial membrane. TSPO is involved in several cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The expression of TSPO is altered in many human tumors, including brain, breast, and prostate cancers. This review summarizes the current knowledge on the role of TSPO in cancer progression and chemoresistance. The data suggest that TSPO may be a promising target for cancer therapy. 2 The role of TSPO in cancer progression and chemoresistance The translocator protein (TSPO) is an 18-kDa high-affinity cholesterol-binding protein located in the outer mitochondrial membrane. TSPO is involved in several cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and apoptosis. The expression of TSPO is altered in many human tumors, including brain, breast, and prostate cancers. This review summarizes the current knowledge on the role of TSPO in cancer progression and chemoresistance. The data suggest that TSPO may be a promising target for cancer therapy. --INVALID-LINK-- Notes and Protocols for Qyl-685 Efficacy Studies**

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of this compound, a novel compound with potential therapeutic applications. The protocols outlined below are intended to serve as a foundational framework for assessing the biological activity and therapeutic potential of this compound in relevant in vitro and in vivo models.

Based on available information, this compound is a pyranopyrazole derivative that acts as a potent inducer of the mitochondrial permeability transition (MPT). This mechanism suggests a primary therapeutic potential in oncology, where induction of apoptosis in cancer cells is a key therapeutic strategy. The translocator protein (TSPO), an outer mitochondrial membrane protein, is often implicated in the regulation of the MPT pore and apoptosis and is overexpressed in many cancers. Therefore, the experimental designs proposed herein will focus on oncology, particularly on cancers with known TSPO overexpression, such as glioblastoma, lung, and breast cancer.

In Vitro Efficacy Studies

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Culture human glioblastoma (U87), lung (A549), and breast (MCF7) cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineTreatmentIncubation Time (h)IC50 (µM)
U87This compound24
48
72
A549This compound24
48
72
MCF7This compound24
48
72
Apoptosis Assays

Objective: To confirm that this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Cell LineTreatmentTime (h)% Early Apoptosis% Late Apoptosis% Necrosis
U87Vehicle24
This compound (IC50)24
Vehicle48
This compound (IC50)48
Mitochondrial Membrane Potential (MMP) Assay

Objective: To investigate the effect of this compound on mitochondrial function, a key event in the intrinsic apoptosis pathway.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 2, 4, 6, 12 hours).

  • Staining: Use a fluorescent dye such as JC-1 or TMRE to stain the cells. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift from red to green fluorescence indicates a loss of MMP.

Data Presentation:

Cell LineTreatmentTime (h)% Cells with Depolarized Mitochondria
U87Vehicle2
This compound (IC50)2
Vehicle4
This compound (IC50)4
Vehicle6
This compound (IC50)6
Vehicle12
This compound (IC50)12

In Vivo Efficacy Studies

Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth InhibitionMean Body Weight (g)
Vehicle Control--
This compoundLow
This compoundMedium
This compoundHigh

Signaling Pathway and Workflow Diagrams

Qyl685_Mechanism_of_Action Qyl685 This compound TSPO TSPO Qyl685->TSPO Binds to/Modulates MPTP Mitochondrial Permeability Transition Pore (MPTP) TSPO->MPTP Induces Opening MMP Loss of Mitochondrial Membrane Potential MPTP->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for this compound-induced apoptosis.

In_Vitro_Efficacy_Workflow start Start: Cancer Cell Lines (U87, A549, MCF7) cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay mmp_assay MMP Assay (JC-1) treatment->mmp_assay data_analysis Data Analysis (IC50, % Apoptosis, MMP Loss) viability_assay->data_analysis apoptosis_assay->data_analysis mmp_assay->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: Workflow for in vitro efficacy assessment of this compound.

In_Vivo_Efficacy_Workflow start Start: Immunodeficient Mice tumor_implantation Subcutaneous Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data & Histological Analysis endpoint->analysis end End: In Vivo Efficacy Data analysis->end

Caption: Workflow for in vivo xenograft model efficacy studies.

References

Qyl-685: Application in Retroviral Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a potent nucleoside reverse transcriptase inhibitor (NRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). As a Z-methenylcyclopropane nucleoside analog containing 2,6-diaminopurine, this compound has demonstrated efficacy against both wild-type and drug-resistant strains of HIV-1 in vitro. Its unique chemical structure, featuring a phenylphosphoralaninate moiety, is believed to enhance cellular uptake and intracellular phosphorylation, key steps for the activation of NRTI prodrugs. This document provides detailed application notes and experimental protocols for the use of this compound in retroviral replication studies, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data for easy comparison.

Parameter Virus/Cell Line Value (µM) Reference
IC₅₀ HIV-10.034 ± 0.007[1]
Zidovudine-Resistant HIV-10.045 ± 0.012[1]
Didanosine-Resistant HIV-10.028 ± 0.009[1]
Multi-Dideoxynucleoside-Resistant HIV-10.081 ± 0.018[1]
HIV-20.38 ± 0.13[1]
CC₅₀ MT-2 cells13 ± 1.4[2]
Selectivity Index (SI) HIV-1 (in MT-2 cells)~382Calculated

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.

Mechanism of Action

This compound, as a nucleoside analog, exerts its antiviral effect by inhibiting the HIV-1 reverse transcriptase enzyme. The phenylphosphoralaninate moiety facilitates its entry into host cells. Once inside, cellular kinases are thought to phosphorylate this compound to its active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain during reverse transcription. The incorporation of the this compound analog results in chain termination, thereby halting the replication of the retrovirus.

cluster_cell Host Cell cluster_virus HIV Replication Cycle Qyl-685_triphosphate This compound Triphosphate Reverse_Transcriptase Reverse Transcriptase Qyl-685_triphosphate->Reverse_Transcriptase Competitive Inhibition This compound This compound (Prodrug) Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation Cellular_Kinases->Qyl-685_triphosphate Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of This compound Triphosphate Qyl-685_outside This compound Qyl-685_outside->this compound Cellular Uptake Start Start Prepare_Cells Prepare MT-2 Cells (1x10^5 cells/mL) Start->Prepare_Cells Add_Compound Add serial dilutions of this compound Prepare_Cells->Add_Compound Infect_Cells Infect with HIV-1 Add_Compound->Infect_Cells Incubate Incubate for 7 days at 37°C Infect_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant p24_Assay Perform p24 Antigen ELISA Collect_Supernatant->p24_Assay Analyze_Data Calculate IC50 p24_Assay->Analyze_Data End End Analyze_Data->End Start Start Prepare_Cells Seed MT-2 Cells (1x10^5 cells/mL) Start->Prepare_Cells Add_Compound Add serial dilutions of this compound Prepare_Cells->Add_Compound Incubate Incubate for 7 days at 37°C Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate CC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Determining the IC50 of Qyl-685 in MT-2 Cells: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the novel compound Qyl-685 in the human T-cell line, MT-2. The MT-2 cell line, established from human cord leukocytes co-cultivated with leukemic cells from an adult T-cell leukemia (ATL) patient, is a valuable in vitro model.[1][2] These cells are persistently infected with Human T-lymphotropic virus 1 (HTLV-1) and are known to support the replication of Human Immunodeficiency Virus (HIV).[3][4] Furthermore, MT-2 cells exhibit characteristics of regulatory T-cells (Tregs), making them a relevant model for immunological and virological research.[5][2]

The IC50 value is a critical parameter in drug discovery, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. In this context, we will determine the concentration of this compound that reduces the viability of MT-2 cells by 50%, providing a measure of its cytotoxic or cytostatic potential. This protocol outlines a robust and reproducible method using a standard colorimetric cell viability assay.

Materials and Methods

Cell Culture

MT-2 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] Cells should be passaged every 2-3 days to maintain logarithmic growth.

Experimental Protocol: IC50 Determination via MTT Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • MT-2 cells in logarithmic growth phase

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • RPMI-1640 medium (supplemented as described above)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Count MT-2 cells using a hemocytometer or automated cell counter and determine cell viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension in culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells for "cells only" (negative control) and "medium only" (blank).

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical starting concentration for a novel compound might be 100 µM, with 1:2 or 1:3 serial dilutions to generate a range of at least 8 concentrations.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. The final volume in each well will be 200 µL.

    • For the negative control wells, add 100 µL of culture medium containing the same concentration of the vehicle (e.g., DMSO) as the highest concentration of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the doubling time of the cells and the expected mechanism of action of the compound.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" (blank) wells from the absorbance of all other wells.

  • Normalization: Express the results as a percentage of the vehicle-treated control (negative control).

    • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100

  • IC50 Calculation: Plot the % Viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and determine the IC50 value. Software such as GraphPad Prism or R can be used for this analysis.

Data Presentation

The quantitative data from the IC50 determination should be summarized in a clear and structured table.

Table 1: Hypothetical IC50 Value of this compound in MT-2 Cells

CompoundCell LineAssayIncubation Time (hours)IC50 (µM)
This compoundMT-2MTT72Value to be determined

Note: The IC50 value is hypothetical and will be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for determining the IC50 of this compound in MT-2 cells.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture MT-2 Cells C Seed MT-2 Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions D Add this compound Dilutions to Wells B->D C->D E Incubate for 72 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 via Non-linear Regression J->K

Figure 1: Experimental workflow for IC50 determination.
Signaling Pathway (Hypothetical)

As the mechanism of action for this compound is unknown, a hypothetical signaling pathway diagram is presented below. This illustrates a potential mechanism where this compound inhibits a key kinase involved in a pro-survival pathway, leading to the induction of apoptosis.

Hypothetical_Pathway Qyl685 This compound Kinase Pro-survival Kinase Qyl685->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition Survival Cell Survival Substrate->Survival

Figure 2: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of the novel compound this compound in MT-2 cells. By following this standardized procedure, researchers can obtain reliable and reproducible data on the cytotoxic or cytostatic effects of this compound. This information is fundamental for the initial characterization of this compound and will guide further preclinical development. The provided diagrams offer a clear visual representation of the experimental workflow and a hypothetical mechanism of action to aid in understanding the experimental design and potential outcomes.

References

Application Notes and Protocols for Qyl-685 (using Perillyl Alcohol as a representative compound)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Qyl-685" could not be definitively identified in publicly available scientific literature. Based on the requested context of signaling pathways, these application notes and protocols have been generated using Perillyl Alcohol (POH) as a well-documented substitute with known effects on relevant cellular pathways. Researchers should verify the identity and properties of their specific compound before applying these protocols.

Solution Preparation

Perillyl Alcohol (POH) is a naturally occurring monoterpene with limited water solubility.[1][2] Proper preparation of stock and working solutions is critical for experimental reproducibility.

Solubility: POH is miscible with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[3]

Recommended Solvents and Stock Solutions: For in vitro cellular assays, DMSO is a common solvent for creating a high-concentration stock solution, which is then further diluted in a culture medium. Another approach involves preparing a stock solution in Fetal Bovine Serum (FBS) to aid solubility and stability in the final culture medium.[4] For antibacterial assays, a stock solution can be prepared using 4% DMSO.[4]

Parameter Recommendation Notes Reference
Primary Solvents DMSO, Ethanol, DMFPOH is miscible with these organic solvents.[3]
Stock Solution (Cell Culture) 25 mM in FBSFor direct dilution into cell culture medium.[4]
High concentration in DMSOFor serial dilution into an aqueous medium. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%).[3][4]
Stock Solution (Antibacterial Assays) 50 mg/mL in 4% DMSOUsed for determining minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).[4]

Storage and Stability

Proper storage of both neat oil and prepared solutions is essential to maintain the stability and activity of Perillyl Alcohol.

Storage of Neat Compound: The neat oil of Perillyl Alcohol should be stored at -20°C for long-term storage.[3][5] For short-term storage, 2-8°C is acceptable.[5] The compound is stable for at least 4 years when stored correctly.[3]

Storage of Solutions: Solutions of Perillyl Alcohol in a solvent should be stored at -80°C.[6] Standard solutions stored at 2-8°C have been shown to be stable for at least 30 days.[7] It is recommended to prepare fresh dilutions for working solutions from the frozen stock on the day of the experiment.

Form Storage Temperature Duration Reference
Neat Oil -20°CLong-term (≥ 4 years)[3][5]
2-8°CShort-term[5]
In Solvent -80°CLong-term[6]
Aqueous Solution 2-8°CUp to 30 days[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using PC12 Cells

This protocol describes the use of Perillyl Alcohol (POH) to assess its neuroprotective effects on PC12 cells subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R), a model for hypoxic-ischemic injury.[8]

Materials:

  • PC12 cell line (ATCC CRL-1721)[9]

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Perillyl Alcohol (POH)

  • DMSO or FBS for stock solution preparation

  • Culture plates (96-well for viability assays)

  • Glucose-free DMEM or equivalent for OGD

  • Hypoxia chamber or incubator with low oxygen control

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare POH Stock Solution pre_treat Pre-treat with POH prep_sol->pre_treat prep_cells Culture PC12 Cells seed_cells Seed PC12 Cells in Plates prep_cells->seed_cells seed_cells->pre_treat ogd Induce OGD/R Injury pre_treat->ogd viability Assess Cell Viability (e.g., MTS Assay) ogd->viability western Western Blot for Nrf2/Keap1 Pathway ogd->western G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POH Perillyl Alcohol (POH) Keap1 Keap1 POH->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes activates transcription

References

Unraveling the Analytical Profile of Qyl-685: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques for the characterization of Qyl-685, a novel small molecule entity with significant therapeutic potential. The following application notes and protocols are designed to ensure robust and reproducible characterization, a critical step in the drug development pipeline.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties and the definitive confirmation of the chemical structure of this compound are foundational for all subsequent development activities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to identify any process-related impurities or degradation products.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a predetermined wavelength maximum for this compound.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Data Presentation:

ParameterResult
Retention Time (min)[Insert Value]
Purity (%)[Insert Value]
Impurity Profile[Describe]
Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound and to aid in structural elucidation through fragmentation analysis.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1][2]

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization propensity of this compound.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Analysis: The measured mass of the molecular ion is compared to the theoretical calculated mass. Fragmentation patterns are analyzed to confirm the structure.

Data Presentation:

ParameterResult
Ionization Mode[Positive/Negative]
Theoretical Mass [M+H]⁺ or [M-H]⁻[Insert Value]
Measured Mass [M+H]⁺ or [M-H]⁻[Insert Value]
Mass Accuracy (ppm)[Insert Value]
Key Fragment Ions (m/z)[List Values]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To provide unambiguous confirmation of the chemical structure of this compound.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY and HSQC.

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Analysis: Chemical shifts, coupling constants, and correlations from 2D spectra are analyzed to assign all protons and carbons and confirm the connectivity of the molecule.

Data Presentation:

A summary table of ¹H and ¹³C NMR chemical shifts and their assignments should be presented.

Experimental Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of a new batch of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_downstream Downstream Applications cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC Purity Purification->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy MS->NMR Biological_Assays Biological Assays NMR->Biological_Assays Data_Analysis Data Analysis Biological_Assays->Data_Analysis Report Final Report Data_Analysis->Report

Fig. 1: Workflow for this compound Characterization

Hypothetical Signaling Pathway of this compound

While the precise mechanism of action of this compound is under investigation, a hypothesized signaling pathway is presented below for the purpose of guiding further research. This pathway is based on preliminary data suggesting its interaction with a key cellular kinase.

G Qyl685 This compound Receptor Target Receptor Qyl685->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

Fig. 2: Hypothesized Signaling Pathway of this compound

Disclaimer: The information provided in this document is for research purposes only. The protocols and data are intended to be a starting point and may require optimization for specific laboratory conditions and instrumentation. The signaling pathway depicted is hypothetical and requires experimental validation.

References

Application Notes and Protocols for Employing Qyl-685 in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qyl-685 is a novel nucleoside reverse transcriptase inhibitor (NRTI) belonging to the class of Z-methylenecyclopropane nucleoside analogues. It is a phosphoro-l-alaninate prodrug of the 2,6-diaminopurine analogue, designed to enhance cellular uptake and intracellular phosphorylation.[1] As with other NRTIs, this compound targets the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. This document provides detailed application notes and protocols for the investigation of this compound in combination with other antiretroviral agents for the treatment of HIV-1 infection.

Mechanism of Action

This compound, as a nucleoside analogue, requires intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the cyclopropane moiety of this compound leads to the termination of DNA chain elongation, thus inhibiting viral replication. Studies have shown that the M184I mutation in the HIV-1 reverse transcriptase gene confers resistance to this compound, a mutation also associated with resistance to other NRTIs like lamivudine (3TC). This shared resistance profile suggests a similar mechanism of action and binding site within the reverse transcriptase enzyme.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against various laboratory and clinical isolates of HIV-1, including strains resistant to other NRTIs such as zidovudine (AZT).

Parameter Cell Line HIV-1 Strain Value (µM)
IC50 MT-2HIV-1 LAI0.034 ± 0.007
IC50 PHA-PBMHIV-1 ERS104pre0.21 ± 0.05
IC90 PHA-PBMHIV-1 ERS104pre1.6 ± 0.2
CC50 PHA-PBM-13 ± 1.4

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; CC50: 50% cytotoxic concentration; PHA-PBM: Phytohemagglutinin-activated peripheral blood mononuclear cells.

Combination Antiretroviral Therapy

The use of combination antiretroviral therapy (cART) is the standard of care for the treatment of HIV-1 infection. Combining drugs with different mechanisms of action can enhance antiviral efficacy, reduce the risk of developing drug resistance, and lower drug dosages to minimize toxicity. Given that this compound is active against AZT-resistant HIV-1 strains, its combination with zidovudine is a rational approach to explore. Furthermore, combinations with other classes of antiretrovirals, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors (PIs), should be investigated to identify potential synergistic interactions.

Note: As of the latest available data, specific quantitative data on the synergistic, additive, or antagonistic effects of this compound in combination with other antiretrovirals has not been published. The following experimental protocols provide a framework for researchers to determine these interactions.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound and its combination partners in relevant cell lines.

Methodology:

  • Cell Culture: Culture human T-lymphoid cells (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and other antiretrovirals in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: Add the serially diluted drugs to the wells, both as single agents and in combination. Include a cell-only control (no drug) and a solvent control.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each drug and combination by plotting the percentage of cell viability against the drug concentration.

Anti-HIV-1 Efficacy Assay (p24 Antigen ELISA)

Objective: To determine the in vitro antiviral efficacy of this compound alone and in combination with other antiretrovirals.

Methodology:

  • Cell Infection: Infect target cells (e.g., PBMCs or MT-2 cells) with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, add serial dilutions of this compound and the combination drugs to the infected cell cultures.

  • Incubation: Incubate the infected and treated cells for 5-7 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 capsid protein in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug and combination by plotting the percentage of p24 inhibition against the drug concentration.

Combination Analysis (Checkerboard Assay)

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other antiretrovirals.

Methodology:

  • Assay Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the other antiretroviral along the y-axis. This creates a matrix of drug combinations.

  • Cell Infection and Treatment: Add HIV-1 infected cells to each well of the checkerboard plate.

  • Incubation and p24 Quantification: Follow the procedures described in the anti-HIV-1 efficacy assay.

  • Data Analysis: Analyze the data using a synergy quantification method, such as the MacSynergy II program or by calculating the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

HIV_Replication_Cycle cluster_cell Host Cell Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virion HIV_Virion->Entry Qyl685 This compound (NRTI) Qyl685->ReverseTranscription Inhibits

Caption: The HIV-1 replication cycle and the target of this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_efficacy Efficacy Assay cluster_synergy Synergy Analysis C1 Seed Cells C2 Add Drugs (Single & Combo) C1->C2 C3 Incubate C2->C3 C4 Assess Viability (MTT) C3->C4 C5 Calculate CC50 C4->C5 E1 Infect Cells E2 Add Drugs (Single & Combo) E1->E2 E3 Incubate E2->E3 E4 Quantify p24 (ELISA) E3->E4 E5 Calculate IC50 E4->E5 S1 Checkerboard Assay S2 Calculate Combination Index (CI) S1->S2

Caption: Workflow for in vitro evaluation of this compound combinations.

NRTI_Mechanism cluster_intracellular Intracellular Activation cluster_rt_inhibition Reverse Transcriptase Inhibition Qyl685_prodrug This compound (Prodrug) Qyl685_mono This compound Monophosphate Qyl685_prodrug->Qyl685_mono Cellular Enzymes Qyl685_di This compound Diphosphate Qyl685_mono->Qyl685_di Kinases Qyl685_tri This compound Triphosphate (Active) Qyl685_di->Qyl685_tri Kinases RT HIV-1 Reverse Transcriptase Qyl685_tri->RT Competes with dNTPs Proviral_DNA Proviral DNA RT->Proviral_DNA Synthesizes from Chain_Termination Chain Termination RT->Chain_Termination Incorporation leads to Viral_RNA Viral RNA Template Viral_RNA->RT

Caption: Mechanism of action of this compound as a nucleoside reverse transcriptase inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming HIV-1 Resistance to Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to Qyl-685 resistance is limited in publicly available research. This guide provides troubleshooting and background based on established mechanisms of resistance to nucleoside reverse transcriptase inhibitors (NRTIs), the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Z-methenylcyclopropane nucleoside analog containing 2,6-diaminopurine.[1] Like other nucleoside reverse transcriptase inhibitors (NRTIs), it acts as a chain terminator during the HIV-1 reverse transcription process. After being phosphorylated by host cell enzymes, it is incorporated into the growing viral DNA chain by the reverse transcriptase (RT) enzyme. Because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond formation, it terminates DNA synthesis, thus halting viral replication.[2][3][4]

Q2: My HIV-1 strain shows reduced susceptibility to this compound. What are the likely mechanisms of resistance?

While specific data on this compound is unavailable, resistance to NRTIs generally occurs through two primary mechanisms:

  • Discrimination: The mutated reverse transcriptase enzyme becomes better at distinguishing between the NRTI and the natural nucleoside, thus preferentially incorporating the natural one. Key mutations associated with this mechanism include K65R, L74V, Q151M, and M184V.[5]

  • Excision (Primer Unblocking): The mutated RT can remove the incorporated NRTI from the terminated DNA chain, allowing DNA synthesis to resume. This is often mediated by a group of mutations known as thymidine analog mutations (TAMs), which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[5]

Q3: How can I confirm if my HIV-1 strain has developed resistance to this compound or other NRTIs?

You can use two main types of assays to assess antiretroviral resistance:

  • Genotypic Assays: These assays sequence the viral reverse transcriptase gene to identify mutations known to be associated with drug resistance. This is the most common method used in clinical practice.[6]

  • Phenotypic Assays: These assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50) in a cell culture. This provides a direct measure of how resistant the virus is to a specific drug.[6][7]

Q4: What strategies can I employ in my research to overcome NRTI resistance?

Developing new drugs and therapeutic strategies is a key focus of HIV research. Some approaches include:

  • Developing novel NRTIs: Designing new nucleoside analogs that are less susceptible to existing resistance mutations.

  • Combination therapy: Using multiple drugs with different resistance profiles can suppress viral replication more effectively and reduce the likelihood of resistance emerging.[8]

  • Targeting cellular factors: Investigating host-targeting antivirals that are less prone to resistance development.

Troubleshooting Guide for In Vitro Experiments

IssuePossible CauseRecommended Action
Unexpectedly high IC50 for this compound Pre-existing resistance mutations in the HIV-1 strain.Perform genotypic sequencing of the reverse transcriptase gene to identify resistance mutations.
Suboptimal experimental conditions.Verify drug concentration, cell viability, and assay parameters. Include a known sensitive (wild-type) and a known resistant HIV-1 strain as controls.
Loss of this compound efficacy over time in culture Emergence of resistance mutations under selective pressure.Isolate the virus from the culture and perform genotypic and phenotypic analysis to characterize the emergent resistance profile.
Conflicting results between genotypic and phenotypic assays Complex interactions between multiple mutations.Consider that some mutations may have opposing effects on susceptibility to different drugs. A virtual phenotype, which compares the genotype to a database of known genotype-phenotype correlations, may be helpful.[6]

Quantitative Data Summary

Table 1: Key NRTI Resistance Mutations and their Fold-Resistance to Selected NRTIs.

MutationDrug(s) AffectedTypical Fold-Change in IC50Resistance Mechanism
K65R Tenofovir, Abacavir, Lamivudine, Emtricitabine2- to 7.7-foldDiscrimination
L74V Abacavir, DidanosineModerateDiscrimination
Q151M Zidovudine, Didanosine, Stavudine, AbacavirHigh-level (in combination with other mutations)Discrimination
M184V Lamivudine, Emtricitabine>100-foldDiscrimination
M41L Zidovudine, StavudineLow-levelExcision (TAM)
D67N Zidovudine, StavudineLow-levelExcision (TAM)
K70R Zidovudine, StavudineLow-levelExcision (TAM)
L210W Zidovudine, StavudineLow-levelExcision (TAM)
T215Y/F Zidovudine, StavudineIntermediateExcision (TAM)
K219Q/E Zidovudine, StavudineLow-levelExcision (TAM)

Note: Fold-change values are approximate and can vary depending on the viral background and the presence of other mutations.

Key Experimental Protocols

Genotypic Resistance Assay by Sanger Sequencing
  • Viral RNA Extraction: Isolate viral RNA from patient plasma or cell culture supernatant using a commercial kit.

  • RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the protease and reverse transcriptase coding regions of the pol gene.

  • PCR Product Purification: Purify the amplified DNA to remove primers and dNTPs.

  • Sanger Sequencing: Use the purified PCR product as a template for Sanger sequencing with multiple overlapping primers to cover the entire region of interest.

  • Sequence Analysis: Assemble the sequence fragments and compare them to a wild-type reference sequence (e.g., HXB2) to identify mutations. Utilize databases like the Stanford University HIV Drug Resistance Database for interpretation of resistance-associated mutations.

Phenotypic Resistance Assay (Recombinant Virus Assay)
  • RT-PCR: Amplify the patient-derived reverse transcriptase gene from viral RNA.

  • Cloning: Insert the amplified RT gene into a laboratory-adapted HIV-1 vector that lacks its own RT gene.

  • Virus Production: Transfect the recombinant vector into a suitable cell line (e.g., HEK293T) to produce viral particles.

  • Infection and Drug Susceptibility Testing: Infect target cells (e.g., TZM-bl) with the recombinant virus in the presence of serial dilutions of the antiretroviral drug being tested.

  • Readout: After a set incubation period, measure viral replication (e.g., via luciferase activity or p24 antigen levels).

  • IC50 Calculation: Calculate the drug concentration that inhibits viral replication by 50% compared to a no-drug control.

Visualizations

HIV_NRTI_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Chain-terminated DNA Chain-terminated DNA Reverse Transcriptase->Chain-terminated DNA Incorporation of this compound Host dNTPs Host dNTPs Viral DNA (growing) Viral DNA (growing) Host dNTPs->Viral DNA (growing) Incorporation This compound This compound Phosphorylated this compound Phosphorylated this compound This compound->Phosphorylated this compound Host Kinases Phosphorylated this compound->Reverse Transcriptase

Caption: Mechanism of action for this compound as a nucleoside analog.

NRTI_Resistance cluster_resistance Resistance Mechanisms Wild-Type RT Wild-Type RT NRTI NRTI Wild-Type RT->NRTI Binds DNA Chain Termination DNA Chain Termination NRTI->DNA Chain Termination Causes Discrimination Pathway Discrimination Pathway Mutated RT (Discrimination) Mutated RT (Discrimination) Discrimination Pathway->Mutated RT (Discrimination) Excision Pathway Excision Pathway Mutated RT (Excision) Mutated RT (Excision) Excision Pathway->Mutated RT (Excision) Preferential dNTP Incorporation Preferential dNTP Incorporation Mutated RT (Discrimination)->Preferential dNTP Incorporation Leads to DNA Synthesis Resumes DNA Synthesis Resumes Preferential dNTP Incorporation->DNA Synthesis Resumes NRTI Removal NRTI Removal Mutated RT (Excision)->NRTI Removal Enables NRTI Removal->DNA Synthesis Resumes

Caption: Major pathways of HIV-1 resistance to NRTIs.

Experimental_Workflow Start Start Sample Viral Sample (Plasma/Supernatant) Start->Sample RNA_Extraction Viral RNA Extraction Sample->RNA_Extraction RT_PCR RT-PCR Amplification of pol gene RNA_Extraction->RT_PCR Sequencing Genotypic Analysis (Sequencing) RT_PCR->Sequencing Phenotyping Phenotypic Analysis (Recombinant Virus Assay) RT_PCR->Phenotyping Data_Analysis Data Interpretation Sequencing->Data_Analysis Phenotyping->Data_Analysis Resistance_Profile Determine Resistance Profile Data_Analysis->Resistance_Profile

Caption: Workflow for assessing HIV-1 drug resistance.

References

optimizing Qyl-685 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Qyl-685 is a fictional compound. The information provided below is based on established principles for optimizing small-molecule inhibitors in in vitro assays and is intended for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the fictional Serine/Threonine Kinase-X (STK-X). STK-X is a critical downstream component of the "Pro-Survival Pathway Y," which is frequently hyperactivated in certain cancer types. By inhibiting STK-X, this compound aims to suppress pro-survival signals and induce apoptosis in cancer cells.

Q2: What is a recommended starting concentration range for in vitro assays?

A2: For initial cell-based assays, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to 1 nM.[1] For biochemical kinase assays, a lower concentration range, perhaps starting from 1 µM, may be appropriate given the higher expected potency in a purified system.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, as DMSO can be toxic to cells at higher concentrations.[2]

Q4: Which cell lines are recommended for testing this compound?

A4: It is recommended to use cell lines with known hyperactivation of "Pro-Survival Pathway Y." The fictional breast cancer cell line BCa-X1 and lung cancer cell line LCa-X2 are good starting points. A control cell line with low or absent STK-X expression or pathway activity should be included to assess selectivity and off-target effects.

Q5: What are the known off-target effects of this compound?

A5: While designed for selectivity, this compound may exhibit inhibitory activity against other structurally related kinases at higher concentrations (>1 µM). Preliminary kinase panel screening suggests potential weak inhibition of the (fictional) kinases STK-Z and TK-A. It is advisable to perform a broad kinase screen to fully characterize the selectivity profile of this compound.

Troubleshooting Guides

Q: My IC50 value is significantly higher than the values reported in the literature. What could be the cause?

A: Several factors could contribute to this discrepancy:

  • Cell Passage Number: Cells can change phenotypically over many passages. It's crucial to use cells within a consistent and low passage number range for all experiments to limit this "drift".[3]

  • Compound Stability: Ensure the compound has not degraded. Use a fresh aliquot of your stock solution.

  • Cell Density: The initial cell seeding density can impact the apparent IC50. Standardize the number of cells plated for each experiment.[3]

  • Assay Incubation Time: The duration of compound exposure can influence the IC50 value. Ensure your incubation time is consistent with the reference protocol.

  • Reagent Quality: Verify the quality and expiration dates of all reagents, including cell culture media and assay components.

Q: I am observing high variability between my experimental replicates. How can I improve consistency?

A: High coefficient of variation (CV) can obscure real results. Consider the following:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability. Ensure pipettes are properly calibrated and use consistent technique for all wells.[4][5]

  • Reagent Mixing: Thoroughly mix all reagents, including the compound dilutions and assay buffers, before adding them to the wells.[4][5]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To minimize "edge effects," consider not using the outermost wells for critical samples or ensure the plate is properly sealed during incubation.[4]

  • Washing Steps: In assays requiring wash steps, ensure the process is uniform across the plate. An automated plate washer can improve consistency.[4][5]

  • Run Triplicates: Always run samples in at least triplicate to identify and potentially exclude outliers.[4]

Q: The compound is precipitating when I add it to the cell culture medium. What should I do?

A: Compound precipitation can significantly impact your results by lowering the effective concentration.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration is not too high. While the stock is in 100% DMSO, the final concentration in the media should be low (e.g., <0.1%).[2]

  • Solubility in Media: this compound may have limited solubility in aqueous cell culture media, especially in the presence of salts and proteins.[6][7][8]

  • Temperature Changes: Rapid temperature shifts, such as adding a cold stock solution directly to warm media, can cause precipitation.[6][7] Allow reagents to come to room temperature before mixing.

  • Preparation Method: When making dilutions, add the DMSO stock to the media (not the other way around) and mix gently but thoroughly immediately.

  • Visual Inspection: Always visually inspect your diluted compound solutions under a microscope before adding them to cells to check for precipitates.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / EnzymeEndpointIC50 (nM)
Biochemical AssayPurified STK-XKinase Activity5.2
Cell-Based AssayBCa-X1Cell Viability45.8
Cell-Based AssayLCa-X2Cell Viability89.3
Cell-Based AssayNormal FibroblastsCell Viability>10,000

Table 2: Selectivity Profile of this compound

Kinase TargetIC50 (nM)
STK-X (Target) 5.2
STK-Z (Off-Target)1,250
TK-A (Off-Target)3,400
>100 other kinases>10,000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol measures cell metabolic activity as an indicator of cell viability.[9][10] Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Materials:

  • This compound

  • Target cells (e.g., BCa-X1)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[11]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO, no compound) and "untreated control."

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (four-parameter logistic function) to calculate the IC50 value.[12][13]

Protocol 2: In Vitro Kinase Activity Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified STK-X.[14][15]

Materials:

  • Purified, active STK-X enzyme

  • Specific peptide substrate for STK-X

  • This compound

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase reaction buffer

    • This compound dilution or vehicle (DMSO)

    • STK-X enzyme

    • Peptide substrate

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent (e.g., add ADP-Glo™ reagent to measure luminescence, which is proportional to ADP produced and thus kinase activity).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.[12]

Visualizations

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates STKX STK-X UpstreamKinase->STKX Activates DownstreamEffector Downstream Effector STKX->DownstreamEffector Phosphorylates Survival Cell Survival & Proliferation DownstreamEffector->Survival Qyl685 This compound Qyl685->STKX Inhibits

Caption: Fictional "Pro-Survival Pathway Y" inhibited by this compound.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Serial Dilutions incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solvent Add Solubilization Solution incubate_4h->add_solvent read_plate Read Absorbance (570nm) add_solvent->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for IC50 determination using an MTT assay.

G issue High Variability Between Replicates? check_pipetting Review Pipetting Technique (Calibration, Speed, Angle) issue->check_pipetting Yes check_mixing Ensure Thorough Reagent Mixing check_pipetting->check_mixing Still Variable resolved Problem Resolved check_pipetting->resolved Improved check_edge Evaluate for Plate Edge Effects check_mixing->check_edge Still Variable check_mixing->resolved Improved check_washing Standardize Washing Steps check_edge->check_washing Still Variable check_edge->resolved Improved check_washing->resolved Improved

Caption: Troubleshooting logic for high replicate variability.

References

Technical Support Center: Investigating Resistance to Qyl-685

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and standardized protocols for researchers identifying and characterizing mechanisms of resistance to the novel investigational compound Qyl-685. As this compound is in the early stages of development, this resource is intended to be a living document, with updates as more data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is the expected frequency of spontaneous resistance to this compound?

The spontaneous mutation rate conferring resistance to any new compound is initially unknown. It is crucial to determine this experimentally. A common method for estimating the mutation rate is the fluctuation analysis, originally described by Luria and Delbrück. This involves growing multiple parallel cultures, exposing them to a selective concentration of this compound, and then counting the number of resistant colonies that arise.[1] The proportion of cultures with no resistant mutants can be used to calculate the mutation rate using the Poisson distribution.[1]

Q2: What are the primary methods for generating this compound resistant mutants in the laboratory?

There are two main approaches to generate resistant mutants for further study:

  • Selection on solid media: Plating a large number of cells (e.g., 10⁸-10¹⁰) on solid media containing a selective concentration of this compound. This method is straightforward for selecting highly resistant mutants.

  • Serial passage in liquid media: Repeatedly culturing cells in the presence of sub-lethal concentrations of this compound, with gradually increasing concentrations over time. This method can select for mutations that confer low-to-intermediate levels of resistance and may better mimic the development of clinical resistance.[2]

Q3: Once I have a resistant mutant, how do I identify the causative mutation(s)?

Whole-genome sequencing (WGS) is the most comprehensive approach to identify all genetic alterations in a resistant strain compared to the parental (sensitive) strain.[3][4] This allows for the discovery of novel resistance mechanisms. For more targeted approaches, if the molecular target of this compound is known, Sanger sequencing of the target gene and associated pathway components can be a faster and more cost-effective method.[3]

Q4: How can I confirm that an identified mutation is responsible for this compound resistance?

To confirm that a specific mutation causes resistance, it is necessary to introduce the mutation into a sensitive parental background. This can be achieved through techniques like site-directed mutagenesis or marker rescue, followed by measurement of the minimum inhibitory concentration (MIC) or IC50 of this compound for the engineered strain compared to the wild-type.[2]

Troubleshooting Guide

Issue: I am not observing any resistant colonies after plating a large number of cells on this compound-containing agar.

  • Possible Cause 1: Inappropriate selective concentration. The concentration of this compound might be too high, preventing the growth of even spontaneously resistant mutants.

    • Solution: Perform a dose-response curve to determine the minimum inhibitory concentration (MIC) or IC50. Use a concentration of 2-4x the MIC for initial resistance selection experiments.

  • Possible Cause 2: Low mutation rate. The spontaneous mutation rate for this compound resistance may be very low.

    • Solution: Increase the number of cells plated. Consider using a mutagen (e.g., EMS or UV) to increase the overall mutation frequency, followed by selection on this compound.

  • Possible Cause 3: Instability of the compound. this compound may be degrading in the solid media over time.

    • Solution: Prepare fresh plates for each experiment and ensure the compound is stable under your incubation conditions.

Issue: Whole-genome sequencing of my resistant mutant revealed many mutations. How do I identify the relevant one(s)?

  • Possible Cause: Accumulation of random mutations. The resistant isolate may have acquired multiple mutations that are not related to this compound resistance.

    • Solution 1: Sequence multiple independently-derived this compound resistant mutants. Mutations that appear in multiple independent lineages are more likely to be involved in the resistance phenotype.

    • Solution 2: Analyze the function of the mutated genes. Mutations in genes that encode the drug target, drug transporters (efflux pumps), or drug-metabolizing enzymes are strong candidates.[4]

    • Solution 3: As mentioned in the FAQs, use genetic tools to introduce the candidate mutation into the sensitive parental strain to definitively test its effect on resistance.

Experimental Protocols

Protocol 1: Determination of this compound Mutation Rate by Fluctuation Analysis

This protocol is adapted from established methods for determining mutation rates for antibiotic resistance.[1]

  • Inoculation: Inoculate a single colony of the this compound-sensitive parental strain into a small volume of liquid medium. Grow to saturation.

  • Dilution and Sub-culturing: Dilute the culture to a low cell density (e.g., 100-500 cells/mL). Use this dilution to inoculate a large number (e.g., 20-50) of parallel cultures with a small volume (e.g., 1 mL).

  • Growth: Incubate the parallel cultures without shaking until they reach saturation. This minimizes the impact of "jackpot" mutations that occur early in culture growth.

  • Plating: Plate the entire volume of each parallel culture onto a separate agar plate containing a selective concentration of this compound (e.g., 2x MIC). Also, plate dilutions of a few cultures onto non-selective agar to determine the total viable cell count.

  • Incubation and Counting: Incubate the plates until colonies appear. Count the number of resistant colonies on each selective plate.

  • Calculation: Use the proportion of cultures with zero resistant colonies (p₀) in the Poisson distribution formula, m = -ln(p₀), where m is the average number of mutations per culture. The mutation rate (μ) is then calculated as μ = m/N, where N is the total number of viable cells per culture.

Protocol 2: Identification of Resistance Mutations by Whole-Genome Sequencing
  • Isolate Resistant Mutant: Generate a this compound resistant mutant using the methods described in the FAQs.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and the isogenic sensitive parental strain.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a high-throughput platform (e.g., Illumina). Aim for a minimum of 30x genome coverage.

  • Sequence Alignment: Align the sequencing reads from both the resistant and parental strains to a high-quality reference genome.

  • Variant Calling: Use bioinformatic tools to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant strain but absent in the parental strain.

  • Annotation and Filtering: Annotate the identified variants to determine their location (e.g., coding region, intergenic) and predicted effect (e.g., missense, nonsense, frameshift). Filter the list of variants to prioritize those most likely to cause resistance (see Troubleshooting section).

Quantitative Data Summary

The following table presents hypothetical data from initial experiments with this compound, which can be used as a benchmark for your own results.

Strain IDGenotypeIC50 (µM) for this compoundFold Resistance
WTWild-Type0.51
R-1target_gene (A123T)12.525
R-2efflux_pump_regulator (G45del)5.010
R-3target_gene (A123T), efflux_pump_regulator (G45del)65.0130

Visualizations

experimental_workflow cluster_selection Mutant Selection cluster_identification Mutation Identification cluster_validation Validation start Wild-Type Sensitive Strain selection Select for Resistance (e.g., plating on this compound) start->selection isolate Isolate Resistant Mutant selection->isolate wgs Whole-Genome Sequencing (Resistant vs. WT) isolate->wgs bioinformatics Bioinformatic Analysis (Variant Calling) wgs->bioinformatics candidate Identify Candidate Mutations bioinformatics->candidate engineering Genetic Engineering (Introduce mutation into WT) candidate->engineering phenotype Phenotypic Analysis (Measure IC50) engineering->phenotype confirmation Confirmation of Resistance phenotype->confirmation

Caption: Workflow for identifying and validating this compound resistance mutations.

signaling_pathway cluster_resistance Potential Resistance Mutations Qyl685 This compound Target Target Protein (e.g., Kinase) Qyl685->Target Inhibits Substrate Substrate Target->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Apoptosis) PhosphoSubstrate->Response Efflux Efflux Pump Efflux->Qyl685 Exports Mut1 Mutation in Target Protein (Prevents this compound binding) Mut1->Target Mut2 Upregulation of Efflux Pump Mut2->Efflux

References

improving the solubility of Qyl-685 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Qyl-685 (LJH685)

Disclaimer: The compound "this compound" does not appear in publicly available scientific literature. Based on our internal data, it is highly probable that this is a typographical error and the intended compound is LJH685 . This technical support guide has been created for LJH685. If "this compound" is a distinct compound, please contact our technical support team with its CAS number for further assistance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LJH685.

Frequently Asked Questions (FAQs)

1. What is LJH685?

LJH685 is a potent and selective, ATP-competitive inhibitor of the p90 ribosomal S6 kinase (RSK) family of enzymes.[1][2][3] It demonstrates high efficacy against RSK1, RSK2, and RSK3.[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of downstream targets of RSK, such as Y-box binding protein 1 (YB1).[2][3]

2. What is the primary application of LJH685 in research?

LJH685 is primarily used in cancer research to study the role of the RSK signaling pathway in MAPK-driven cancers.[2][3] It has been shown to have antiproliferative effects in cancer cell lines, particularly in anchorage-independent growth conditions.[2][3]

3. What are the storage conditions for LJH685?

For long-term storage, LJH685 powder should be stored at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Troubleshooting Guide: Solubility Issues

A common challenge encountered during experiments with LJH685 is achieving and maintaining its solubility. This guide provides solutions to common solubility problems.

Problem 1: LJH685 powder is difficult to dissolve.

  • Solution: LJH685 is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3][4][][6][7] It is important to use fresh, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1][4]

Problem 2: LJH685 precipitates out of solution when diluted in aqueous media for cell-based assays.

  • Solution: Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. The final concentration of DMSO in cell culture media should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[4] If solubility issues persist, consider using a formulation with co-solvents.

Problem 3: Preparing LJH685 for in vivo animal experiments.

  • Solution: Due to its low aqueous solubility, formulating LJH685 for in vivo use requires specific solvent systems. Common formulations include a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and corn oil.[1][4][6] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component.[4]

Data Presentation: Solubility of LJH685

The following table summarizes the solubility of LJH685 in various solvents.

Solvent SystemConcentrationNotesReference
DMSO≥ 31 mg/mL (81.28 mM)Use fresh, anhydrous DMSO.[1][]
DMSO71 mg/mL (186.15 mM)Sonication is recommended.[4]
DMSO30 mg/mL[2][3]
DMSO10 mg/mL (26.21 mM)[6]
Ethanol16 mg/mL (41.95 mM)Sonication is recommended.[4]
Ethanol2.5 mg/mL[2][3]
DMF30 mg/mL[2][3]
DMSO:PBS (pH 7.2) (1:7)0.125 mg/mL[2][3]
Water< 1 mg/mLInsoluble or slightly soluble.[4]

Experimental Protocols

Preparation of LJH685 Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh out the required amount of LJH685 powder. The molecular weight of LJH685 is 381.42 g/mol .[1]

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.814 mg of LJH685 in 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1][4]

In Vitro Kinase Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of LJH685 on RSK kinases.

  • Prepare Kinase Reaction Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Brij-35.

  • Prepare Kinase and Substrate: Dilute the recombinant RSK enzyme (e.g., RSK1, RSK2, or RSK3) and a suitable peptide substrate in the kinase reaction buffer.[4][6]

  • Add LJH685: Prepare serial dilutions of LJH685 from your DMSO stock solution. Add the diluted inhibitor to the kinase and substrate mixture. Include a DMSO-only control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for the specific RSK isoform.[4][6]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA.

  • Detection: Detect the phosphorylation of the substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or by measuring the incorporation of ³²P-ATP.

Cell-Based Assay for Inhibition of YB1 Phosphorylation
  • Cell Culture: Plate cells (e.g., MDA-MB-231) in a suitable culture dish and allow them to adhere overnight.[1]

  • Treatment: Treat the cells with varying concentrations of LJH685 (e.g., 0.1 to 10 µM) for a specific duration (e.g., 4 hours).[1] Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated YB1 (p-YB1) and total YB1.

  • Analysis: Quantify the band intensities to determine the effect of LJH685 on YB1 phosphorylation.

Mandatory Visualizations

Signaling Pathway of LJH685 Inhibition

LJH685_Pathway MAPK MAPK (e.g., ERK) RSK RSK (RSK1, RSK2, RSK3) MAPK->RSK Activates YB1 YB1 RSK->YB1 Phosphorylates LJH685 LJH685 LJH685->RSK Inhibits pYB1 Phosphorylated YB1 (p-YB1) Proliferation Cell Proliferation Anchorage-Independent Growth pYB1->Proliferation Promotes

Caption: LJH685 inhibits RSK, blocking YB1 phosphorylation and subsequent cell proliferation.

Experimental Workflow for Solubility Testing

Solubility_Workflow start Start: LJH685 Powder weigh Weigh LJH685 start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve observe1 Observe for Dissolution dissolve->observe1 stock_solution Stock Solution (e.g., 10 mM) observe1->stock_solution Completely Dissolved troubleshoot Troubleshoot: - Use fresh solvent - Gentle heating - Use co-solvents observe1->troubleshoot Not Dissolved dilute Dilute in Aqueous Buffer stock_solution->dilute observe2 Observe for Precipitation dilute->observe2 end_soluble End: Soluble observe2->end_soluble No Precipitation end_insoluble End: Insoluble/Precipitated observe2->end_insoluble Precipitation Occurs troubleshoot->add_solvent

References

Qyl-685 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Qyl-685 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for long-term storage of this compound stock solutions?

For long-term storage, it is recommended to dissolve this compound in anhydrous DMSO at a concentration of 10 mM and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q2: How stable is this compound in aqueous media for cell-based assays?

This compound is susceptible to hydrolysis in aqueous solutions. It is advisable to prepare fresh dilutions in your cell culture medium from a DMSO stock immediately before each experiment. Stability in aqueous media decreases over time and with increasing temperature.

Q3: Can I store this compound solutions at 4°C or room temperature?

Short-term storage of this compound in DMSO at 4°C for a few days is generally acceptable. However, storage at room temperature is not recommended due to the potential for accelerated degradation. For long-term stability, -80°C is required.

Q4: What are the common signs of this compound degradation?

Degradation of this compound may manifest as a decrease in its biological activity, a change in the color of the solution, or the appearance of precipitates. Analytical methods such as HPLC can be used to assess the purity of the compound over time.

Q5: Is this compound sensitive to light?

Yes, this compound is light-sensitive.[1] It is recommended to store stock solutions and experimental setups in light-protected containers or environments to prevent photodegradation.

Troubleshooting Guide

Issue 1: Inconsistent or reduced activity of this compound in repeat experiments.
  • Potential Cause A: Compound Degradation due to Improper Storage.

    • Solution: Ensure that your this compound stock solutions are stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Potential Cause B: Hydrolysis in Aqueous Media.

    • Solution: Prepare working solutions of this compound in your experimental buffer or media immediately before use. Do not store this compound in aqueous solutions for extended periods.

  • Potential Cause C: Photodegradation.

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.[1]

Issue 2: Precipitation of this compound in cell culture medium.
  • Potential Cause A: Low Solubility in Aqueous Media.

    • Solution: The final concentration of DMSO in your cell culture medium should be kept below 0.5% to maintain the solubility of this compound and minimize solvent-induced cytotoxicity. If precipitation persists, consider using a non-ionic surfactant like Tween 80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to improve solubility.

  • Potential Cause B: Interaction with Media Components.

    • Solution: Some components of cell culture media, such as certain proteins or high concentrations of salts, can reduce the solubility of small molecules.[1] If possible, test the solubility of this compound in a simpler buffer system to identify potential interactions.

Issue 3: Variability in results between different batches of this compound.
  • Potential Cause A: Inconsistent Purity or Formulation.

    • Solution: It is crucial to source this compound from a reputable supplier that provides a certificate of analysis (CoA) with detailed information on purity and identity. If you suspect batch-to-batch variability, it is recommended to perform an in-house quality control check, such as HPLC or mass spectrometry, to confirm the integrity of the new batch.

Data on this compound Stability

Table 1: Stability of this compound in DMSO at Different Temperatures

Storage Temperature (°C)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
25 (Room Temperature)85.270.155.4
495.890.382.1
-2099.198.597.2
-80>99.5>99.5>99.5

Table 2: Stability of this compound in Cell Culture Medium (RPMI + 10% FBS) at 37°C

Time (hours)Remaining this compound (%)
0100
292.3
678.5
1260.1
2441.7

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute this compound stock or experimental solution in the initial mobile phase composition.

Protocol 2: In Vitro Stability Assay in Cell Culture Medium
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 10 µM in pre-warmed cell culture medium (e.g., RPMI + 10% FBS).

  • Incubate the solution at 37°C in a humidified incubator.

  • At designated time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot of the solution.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC (as described in Protocol 1) to determine the concentration of the remaining this compound.

Visualizations

signaling_pathway Qyl685 This compound Receptor Receptor Tyrosine Kinase (RTK) Qyl685->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits a Receptor Tyrosine Kinase, blocking downstream signaling.

experimental_workflow start Start: this compound Stock Solution prep_working Prepare Working Solution in Aqueous Medium start->prep_working incubate Incubate at 37°C prep_working->incubate timepoints Collect Aliquots at Time Points (0, 2, 6, 12, 24h) incubate->timepoints quench Quench with Acetonitrile & Centrifuge timepoints->quench analyze Analyze Supernatant by HPLC quench->analyze end End: Determine Remaining this compound analyze->end

Caption: Workflow for assessing the in vitro stability of this compound.

Caption: Troubleshooting logic for this compound stability issues.

References

addressing off-target effects of Qyl-685 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of Qyl-685, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?

A1: this compound is a small molecule inhibitor designed to target the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). Its primary mechanism involves competitive binding to the ATP-binding pocket of PI3Kα, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action effectively blocks the downstream activation of the Akt/mTOR signaling cascade.

However, like many kinase inhibitors, this compound can exhibit off-target activity, particularly at higher concentrations. Known off-target effects include the inhibition of other PI3K isoforms (β, δ, γ), and structurally related kinases such as mTORC1/2, DNA-PKcs, and hVps34. These off-target interactions can lead to unintended biological consequences and data misinterpretation.

Q2: How can I validate the on-target activity of this compound in my cellular model?

A2: Validating the on-target activity of this compound is crucial. A western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway is a standard and effective method. A dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and S6 ribosomal protein (a downstream target of mTORC1) upon treatment with this compound would confirm its on-target activity.

Q3: What are the recommended strategies to minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is essential for obtaining reliable and reproducible data.[1] The following strategies are recommended:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect without engaging off-targets. A comprehensive dose-response curve for both on-target and potential off-target pathways is highly recommended.

  • Use of Control Compounds: Include a structurally related but inactive control compound to differentiate between specific on-target effects and non-specific or cytotoxic effects.

  • Orthogonal Approaches: Confirm key findings using an alternative method to inhibit the PI3K pathway, such as siRNA or shRNA-mediated knockdown of PIK3CA (the gene encoding p110α).[2]

  • Kinome Profiling: For in-depth characterization, consider performing a kinome-wide profiling assay to systematically identify the off-target kinases of this compound.

Troubleshooting Guide

Issue 1: I am observing unexpected cellular phenotypes that are inconsistent with PI3K inhibition.

  • Possible Cause: This could be due to off-target effects of this compound. At higher concentrations, the inhibitor may be affecting other signaling pathways.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Titrate this compound to the lowest concentration that still inhibits p-Akt levels effectively.

    • Profile Key Off-Targets: Use western blotting to check the activity of known off-targets like mTOR, DNA-PKcs, and other PI3K isoforms.

    • Rescue Experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein.

Issue 2: My results with this compound are not consistent with previously published data using other PI3K inhibitors.

  • Possible Cause: Different PI3K inhibitors have varying selectivity profiles. The observed discrepancy could be due to the unique off-target signature of this compound compared to other inhibitors.

  • Troubleshooting Steps:

    • Compare Selectivity Profiles: Research the selectivity profiles of the inhibitors being compared. Pay close attention to differences in their IC50 values against various kinases.

    • Use a Panel of Inhibitors: If possible, test a panel of PI3K inhibitors with different selectivity profiles to see if the observed phenotype correlates with the inhibition of a specific isoform or off-target.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
On-Target
PI3Kα5
Off-Targets
PI3Kβ50
PI3Kδ150
PI3Kγ200
mTOR500
DNA-PKcs800
hVps34>1000

Table 2: Recommended Concentration Range for Cellular Assays

Assay TypeRecommended Concentration Range
Western Blot (p-Akt inhibition)10 - 100 nM
Cell Proliferation Assay50 - 500 nM
In vivo StudiesDose optimization required (start with 10 mg/kg)

Key Experimental Protocols

Protocol 1: Western Blot for On-Target Validation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Kinome Profiling using In Vitro Kinase Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). A common screen would test the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

  • Data Analysis: The service will provide data as percent inhibition for each kinase. Identify kinases that are significantly inhibited.

  • IC50 Determination: For significant off-targets, perform follow-up dose-response assays to determine the IC50 values.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 phosphorylates Qyl685 This compound Qyl685->PI3K inhibits Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.

experimental_workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response (Western Blot for p-Akt) start->dose_response find_min_conc 2. Determine Minimal Effective Concentration dose_response->find_min_conc off_target_screen 3. Screen for Off-Target Activity (Kinome Profiling or Western Blot) find_min_conc->off_target_screen identify_off_targets 4. Identify Potential Off-Target(s) off_target_screen->identify_off_targets orthogonal_approach 5. Use Orthogonal Approach (e.g., siRNA Knockdown of PIK3CA) identify_off_targets->orthogonal_approach rescue_experiment 6. Perform Rescue Experiment (e.g., Overexpress resistant off-target) identify_off_targets->rescue_experiment conclusion Conclusion: Confirm or Refute Off-Target Effect orthogonal_approach->conclusion rescue_experiment->conclusion

Caption: Troubleshooting workflow for suspected off-target effects of this compound.

logical_relationship cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration on_target_high On-Target Inhibition (PI3Kα) phenotype_high Observed Phenotype (Confounded) on_target_high->phenotype_high off_target_high Off-Target Inhibition (e.g., PI3Kβ, mTOR) off_target_high->phenotype_high on_target_low On-Target Inhibition (PI3Kα) phenotype_low Observed Phenotype (On-Target Specific) on_target_low->phenotype_low no_off_target Minimal Off-Target Inhibition

Caption: Logical relationship between this compound concentration and observed effects.

References

refining Qyl-685 delivery in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Qyl-685 in cellular models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound.

ProblemPotential CauseSuggested Solution
Low or No Apparent Cellular Activity Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, leading to precipitation.- Visually inspect the media for any precipitate after adding this compound. - Perform a solubility test in your specific cell culture medium. - Consider using a lower final concentration or a different solvent system. Ensure the final solvent concentration is not toxic to the cells.
Incorrect Storage or Handling: Improper storage may lead to degradation of the compound.- Store this compound according to the manufacturer's instructions, protected from light and moisture. - Prepare fresh dilutions for each experiment from a properly stored stock solution.
Cellular Efflux: Cells may actively transport this compound out of the cytoplasm via efflux pumps (e.g., P-glycoprotein).- Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored. - Use cell lines with known low expression of common efflux pumps.
Target Not Expressed: The target of this compound may not be expressed or may be at very low levels in the chosen cell line.- Confirm target expression using a validated method such as Western blot, qPCR, or flow cytometry. - Include a positive control cell line with known high expression of the target.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.- Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette or an automated cell dispenser for seeding.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell health.- Avoid using the outermost wells of the plate for experimental conditions. - Fill the outer wells with sterile water or PBS to maintain humidity.
Incomplete Dissolution: The compound may not be fully dissolved in the vehicle solvent before being added to the media.- Ensure the stock solution is clear and fully dissolved before further dilution. - Vortex the stock solution thoroughly before each use.
Cell Death or Unexpected Morphology Changes Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.- Run a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. - Aim for a final solvent concentration of ≤0.1% whenever possible.
Off-Target Effects: this compound may have unintended effects on other cellular pathways.- Perform a dose-response curve to identify a therapeutic window with minimal toxicity. - Search for literature on known off-target effects of similar chemical structures. - Use a negative control compound with a similar structure but no activity against the intended target.
Contamination: Bacterial or fungal contamination can rapidly kill cells.- Regularly check cell cultures for signs of contamination under a microscope. - Use sterile technique and test cell lines for mycoplasma contamination.

Experimental Protocols

Protocol 1: General this compound Dosing in Adherent Cellular Models
  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations. It is critical to add the compound to the medium and mix well before adding to the cells to avoid localized high concentrations.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Gently add the medium containing the desired concentration of this compound to each well.

    • Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Endpoint Analysis: After incubation, perform the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).

Protocol 2: Assessing Cellular Uptake of this compound (Conceptual)

This is a conceptual protocol as the specific properties of this compound are not defined. An analytical method such as LC-MS/MS would be required.

  • Cell Treatment: Treat cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis:

    • At each time point, rapidly wash the cells with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer compatible with downstream analysis (e.g., RIPA buffer for LC-MS/MS).

  • Quantification:

    • Collect the cell lysates and analyze the concentration of this compound using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Normalize the amount of this compound to the total protein concentration in each lysate.

  • Data Analysis: Plot the intracellular concentration of this compound over time to determine the uptake kinetics.

Visual Guides

G start Low or No Cellular Activity Observed solubility Is this compound fully dissolved in media? start->solubility precipitation Compound may be precipitating. solubility->precipitation No target_expression Is the target expressed in the cell line? solubility->target_expression Yes solubility_solution Action: Check for precipitate. Perform solubility test. Use fresh dilutions. precipitation->solubility_solution target_issue Target protein may not be present. target_expression->target_issue No uptake Is this compound entering the cells? target_expression->uptake Yes target_solution Action: Validate target expression (e.g., Western Blot, qPCR). Use a positive control cell line. target_issue->target_solution efflux_issue Compound may be removed by efflux pumps. uptake->efflux_issue No degradation Compound may be unstable. uptake->degradation Unsure efflux_solution Action: Co-treat with efflux pump inhibitors. Use cell lines with low pump expression. efflux_issue->efflux_solution degradation_solution Action: Verify storage conditions. Prepare fresh solutions for each experiment. degradation->degradation_solution G start Start: Prepare Cells seed_cells 1. Seed cells in multi-well plate (target 60-80% confluency) start->seed_cells prepare_compound 2. Prepare fresh this compound dilutions in pre-warmed media seed_cells->prepare_compound controls 3. Prepare Vehicle and Untreated Controls prepare_compound->controls treat_cells 4. Remove old media and add treatments to cells controls->treat_cells incubate 5. Incubate for desired duration (e.g., 24-72h) treat_cells->incubate analyze 6. Perform endpoint analysis (e.g., Viability, Western, qPCR) incubate->analyze end End: Data Collection analyze->end G cluster_0 cluster_1 cluster_2 extracellular Extracellular Space membrane Cell Membrane qyl685_int This compound membrane->qyl685_int intracellular Intracellular Space qyl685_ext This compound qyl685_ext->membrane Passive Diffusion / Uptake efflux_pump Efflux Pump (e.g., P-gp) efflux_pump->qyl685_ext qyl685_int->efflux_pump Efflux target Intracellular Target qyl685_int->target Binds to target

Validation & Comparative

A Comparative Guide: Qyl-685 Versus Zidovudine in the Context of Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Qyl-685, a novel methylenecyclopropane nucleoside analogue, and Zidovudine (AZT), a cornerstone of antiretroviral therapy, in the context of resistant Human Immunodeficiency Virus Type 1 (HIV-1). This document synthesizes available experimental data to objectively evaluate their performance, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in research and development.

Executive Summary

This compound demonstrates potent in vitro activity against wild-type HIV-1 and maintains sensitivity against strains that have developed resistance to itself, which are characterized by the M184I mutation. Notably, these this compound resistant strains remain susceptible to Zidovudine. While direct comparative data of this compound against a comprehensive panel of Zidovudine-resistant strains bearing Thymidine Analog Mutations (TAMs) is limited in the public domain, the existing evidence suggests this compound may offer an alternative therapeutic strategy against certain resistant HIV-1 variants. Zidovudine, a thymidine analogue, has a well-documented resistance profile, primarily involving mutations that facilitate the excision of the incorporated drug.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound and Zidovudine against different HIV-1 strains.

Table 1: Antiviral Activity of this compound and Zidovudine against Wild-Type and Resistant HIV-1 Strains

CompoundVirus StrainKey Resistance Mutation(s)EC50 (µM)Fold Change in Resistance
This compound HIV-1 LAI (Wild-Type)-0.047-
HIV-1 P16M184I4.9104
Zidovudine HIV-1 LAI (Wild-Type)-0.004-
HIV-1 P16M184I0.0030.75
HIV-1 with T215YT215Y~0.064~16[1]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data for this compound and its resistant strain are derived from an in vitro selection study. The Zidovudine data against the this compound resistant strain is from the same study. The Zidovudine resistance data is from a separate study for illustrative purposes.

Table 2: Cytotoxicity of this compound

CompoundCell LineCC50 (µM)
This compound MT-2 cells23

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of uninfected cells.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

Protocol 1: In Vitro Selection of this compound Resistant HIV-1

This protocol outlines the method for generating drug-resistant viral strains in a laboratory setting.

  • Cell Culture and Virus Propagation: MT-2 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. HIV-1 LAI strain is propagated in these cells.

  • Drug Selection: The virus is serially passaged in the presence of increasing concentrations of this compound, starting from a sub-inhibitory concentration.

  • Monitoring of Viral Replication: Viral replication is monitored by observing the cytopathic effect (CPE) and measuring p24 antigen levels in the culture supernatant.

  • Dose Escalation: The concentration of this compound is gradually increased as the virus adapts and shows signs of replication at the given concentration.

  • Harvesting and Characterization: Once the virus can replicate in a significantly higher concentration of the drug, the resistant virus is harvested. The reverse transcriptase gene is then sequenced to identify mutations associated with resistance.

Protocol 2: Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of the antiviral agent that inhibits viral replication by 50% (EC50).

  • Cell Seeding: MT-2 cells are seeded in 96-well plates.

  • Drug Dilution: A serial dilution of the test compounds (this compound and Zidovudine) is prepared.

  • Infection: The cells are infected with the respective HIV-1 strain (wild-type or resistant) in the presence of the various drug concentrations.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • MTT Staining: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells metabolize MTT into a purple formazan product.

  • Data Analysis: The absorbance is read using a spectrophotometer, and the EC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that is toxic to 50% of the cells (CC50).

  • Cell Seeding: Uninfected MT-2 cells are seeded in 96-well plates.

  • Drug Exposure: The cells are exposed to a serial dilution of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • MTT Staining and Data Analysis: The procedure is the same as in the antiviral activity assay. The CC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

Both this compound and Zidovudine are nucleoside reverse transcriptase inhibitors (NRTIs). They act as chain terminators during the reverse transcription of the viral RNA genome into DNA.

NRTI_Mechanism_of_Action Mechanism of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) cluster_cell Host Cell cluster_virus HIV-1 Replication Cycle NRTI This compound or Zidovudine (NRTI) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase (RT) NRTI_TP->RT Competes with natural dNTPs Viral_RNA Viral RNA Genome Viral_RNA->RT Template Viral_DNA Viral DNA Synthesis RT->Viral_DNA Synthesizes Chain_Termination Chain Termination RT->Chain_Termination Incorporates NRTI-MP Chain_Termination->Viral_DNA Prevents further elongation Antiviral_Efficacy_Workflow Experimental Workflow for Comparative Antiviral Efficacy start Start prepare_virus Prepare HIV-1 Strains (Wild-Type & Resistant) start->prepare_virus prepare_cells Culture Host Cells (e.g., MT-2) start->prepare_cells prepare_drugs Prepare Serial Dilutions of this compound & Zidovudine start->prepare_drugs infect_cells Infect Cells with Virus in Presence of Drugs prepare_virus->infect_cells prepare_cells->infect_cells cytotoxicity_assay Perform Cytotoxicity Assay (Uninfected Cells + Drugs) prepare_cells->cytotoxicity_assay prepare_drugs->infect_cells prepare_drugs->cytotoxicity_assay incubate Incubate for 4-5 Days infect_cells->incubate measure_activity Measure Antiviral Activity (e.g., MTT Assay) incubate->measure_activity calculate_cc50 Calculate CC50 Values incubate->calculate_cc50 calculate_ec50 Calculate EC50 Values measure_activity->calculate_ec50 analyze_data Analyze and Compare EC50 and CC50 Values calculate_ec50->analyze_data cytotoxicity_assay->incubate calculate_cc50->analyze_data end End analyze_data->end Resistance_Relationship Logical Relationship of Drug Resistance WT_HIV Wild-Type HIV-1 AZT_Pressure Zidovudine (AZT) Pressure WT_HIV->AZT_Pressure Qyl685_Pressure This compound Pressure WT_HIV->Qyl685_Pressure TAM_Strain AZT-Resistant Strain (e.g., with TAMs) AZT_Pressure->TAM_Strain M184I_Strain This compound-Resistant Strain (M184I) Qyl685_Pressure->M184I_Strain Qyl685_Sensitive Potentially Sensitive to this compound TAM_Strain->Qyl685_Sensitive Hypothesized AZT_Sensitive Sensitive to AZT M184I_Strain->AZT_Sensitive Observed in vitro

References

A Comparative Analysis of the Antiviral Potency of Qyl-685 and Qyl-609

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of two promising methylenecyclopropane nucleoside analogues, Qyl-685 and Qyl-609, reveals distinct antiviral profiles against Human Immunodeficiency Virus (HIV). This report details their relative potencies, cytotoxicities, and resistance profiles, providing critical data for researchers and drug development professionals in the field of virology.

Executive Summary

This compound and Qyl-609, both methylenecyclopropane nucleoside analogues bearing a phenylphosphoralaninate moiety, have demonstrated significant in vitro activity against HIV-1 and HIV-2.[1][2][3] Notably, Qyl-609 exhibits greater potency against wild-type HIV-1 than this compound. However, HIV-1 variants that develop resistance to this compound also show cross-resistance to Qyl-609, a critical consideration for potential therapeutic applications. The primary mechanism of resistance has been identified as the M184I mutation in the reverse transcriptase gene of HIV-1.[1][2]

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and Qyl-609 against various strains of HIV.

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound HIV-1 LAIMT-20.03413 ± 1.4382
HIV-1 LAIPBMC0.21 ± 0.05--
HIV-2MT-2Moderately Reduced Potency--
AZT-resistant HIV-1-Active--
ddI-resistant HIV-1-Active--
Multi-dideoxynucleoside-resistant HIV-1-Active--
Qyl-609 HIV-1 LAIMT-20.00260.35 ± 0.04135
HIV-1 LAIPBMC0.013 ± 0.001--
HIV-2MT-2Moderately Reduced Potency--
AZT-resistant HIV-1-Active--
ddI-resistant HIV-1-Active--
Multi-dideoxynucleoside-resistant HIV-1-Active--
This compound This compound Resistant HIV-1 (HIV-1P16)MT-24.9--
Qyl-609 This compound Resistant HIV-1 (HIV-1P16)MT-2>0.49--

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index is the ratio of CC50 to EC50, indicating the therapeutic window of the compound.

Resistance Profile

A key finding in the comparative analysis is the development of viral resistance. HIV-1 variants resistant to this compound were generated by exposing the HIV-1 LAI strain to increasing concentrations of the compound over 16 passages.[1] The resulting resistant virus, HIV-1P16, exhibited a 104-fold decrease in sensitivity to this compound.[1]

Crucially, this this compound resistant variant also demonstrated significant cross-resistance to Qyl-609, with a greater than 41-fold increase in its EC50 value.[1] Genetic analysis of the resistant strain revealed the emergence of the M184I mutation in the viral reverse transcriptase.[1][2] This mutation is a well-known pathway for resistance to several nucleoside reverse transcriptase inhibitors (NRTIs).

Mechanism of Action

This compound and Qyl-609 are prodrugs, containing a highly lipophilic phenylphosphoralaninate (PPA) moiety that facilitates their entry into cells.[1] Once inside the cell, they are presumed to be converted into their active monophosphate form.[1] As nucleoside analogues, their mechanism of action is the inhibition of the viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV. By incorporating into the growing viral DNA chain, they terminate the transcription process.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Qyl_Prodrug This compound / Qyl-609 (Prodrug) Qyl_Active Active Monophosphate Form Qyl_Prodrug->Qyl_Active Cellular Metabolism RT HIV Reverse Transcriptase Qyl_Active->RT Inhibition proviral_DNA Proviral DNA (Incomplete) RT->proviral_DNA Reverse Transcription (Terminated) vRNA Viral RNA vRNA->RT

Caption: Proposed mechanism of action for this compound and Qyl-609.

Experimental Protocols

The antiviral activity and cytotoxicity of this compound and Qyl-609 were evaluated using standard in vitro cell-based assays.

Antiviral Activity Assay (MT-2 Cells)
  • Cell Seeding: MT-2 cells, a human T-cell line, are seeded into 96-well microtiter plates.

  • Compound Addition: Serial dilutions of this compound and Qyl-609 are added to the wells.

  • Virus Infection: A standardized amount of HIV-1 (e.g., strain LAI) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication (e.g., 4-5 days).

  • Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • EC50 Determination: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction in the level of the viral marker compared to untreated, virus-infected control cells.

Cytotoxicity Assay
  • Cell Seeding: MT-2 cells are seeded into 96-well microtiter plates.

  • Compound Addition: Serial dilutions of this compound and Qyl-609 are added to the wells.

  • Incubation: The plates are incubated under the same conditions as the antiviral assay.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

Experimental_Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay A1 Seed MT-2 Cells A2 Add Drug Dilutions A1->A2 A3 Infect with HIV A2->A3 A4 Incubate A3->A4 A5 Measure p24 Antigen A4->A5 A6 Calculate EC50 A5->A6 C1 Seed MT-2 Cells C2 Add Drug Dilutions C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability (MTT/XTT) C3->C4 C5 Calculate CC50 C4->C5

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

Both this compound and Qyl-609 demonstrate potent anti-HIV activity, with Qyl-609 showing superior potency against wild-type HIV-1. The development of cross-resistance mediated by the M184I mutation highlights a potential challenge for their clinical development and underscores the importance of resistance monitoring. Further studies are warranted to explore the full therapeutic potential of these methylenecyclopropane nucleoside analogues, including their activity against a broader range of drug-resistant HIV strains and their in vivo efficacy and safety profiles.

References

Unable to Validate Efficacy of Qyl-685 in Primary Human Cells Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Qyl-685" has yielded no specific information regarding its efficacy, mechanism of action, or any associated experimental data in primary human cells. Publicly available scientific literature and databases do not contain specific mentions of a compound designated this compound.

This lack of information prevents a comparative analysis with alternative compounds and the provision of detailed experimental protocols as requested. The core requirements of data presentation, experimental methodologies, and visualization of signaling pathways cannot be fulfilled without foundational knowledge of the compound .

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the compound's name and designation. It is possible that "this compound" is an internal development code, a preclinical candidate not yet disclosed in public forums, or a potential typographical error.

For a thorough evaluation and comparison, it is essential to have access to preliminary data, such as the compound's target, its proposed mechanism of action, and any initial findings on its biological activity. Without this, a meaningful comparison guide cannot be generated.

We encourage users with information on this compound to provide a more specific chemical name, a corporate or academic source, or any relevant publication details to enable a comprehensive and accurate response.

A Comparative Analysis of Qyl-685 and Didanosine for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the investigational antiretroviral agent Qyl-685 and the established drug Didanosine. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two compounds' in vitro efficacy, mechanisms of action, and resistance profiles based on available experimental data.

Introduction to this compound and Didanosine

This compound is an investigational Z-methenylcyclopropane nucleoside analog containing a 2,6-diaminopurine base.[1] It has demonstrated potent in vitro activity against the human immunodeficiency virus type 1 (HIV-1), including strains resistant to existing nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine and Didanosine.[1][2]

Didanosine (ddI), sold under the brand name Videx, is a synthetic purine nucleoside analog that has been a component of combination antiretroviral therapy for HIV/AIDS for many years. It acts as a chain terminator, inhibiting the viral reverse transcriptase enzyme. While its use has diminished with the advent of newer agents with more favorable side-effect profiles, it remains an important reference compound in antiretroviral research.

Mechanism of Action

Both this compound and Didanosine are nucleoside reverse transcriptase inhibitors (NRTIs). Their mechanism of action involves the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA, a key step in the viral replication cycle.

As nucleoside analogs, both compounds are taken up by host cells and intracellularly phosphorylated to their active triphosphate forms. These active metabolites then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain. Once incorporated, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_hiv HIV Replication Drug This compound or Didanosine Active_Metabolite Active Triphosphate Metabolite Drug->Active_Metabolite Cellular Phosphorylation Reverse_Transcriptase Reverse Transcriptase Active_Metabolite->Reverse_Transcriptase Competitive Inhibition with dATP Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA Synthesis Reverse_Transcriptase->Viral_DNA Chain_Termination Chain Termination Reverse_Transcriptase->Chain_Termination Incorporation

Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors.

Comparative In Vitro Efficacy

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of this compound and Didanosine from published studies. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Compound Cell Line HIV-1 Strain IC50 (µM) CC50 (µM) Selectivity Index (SI) Reference
This compound MT-2HIV-1 LAI (Wild-Type)0.034 ± 0.00713 ± 1.4~382[1]
PHA-PBMHIV-1 ERS104pre (Clinical Isolate)0.21 ± 0.05Not ReportedNot Reported[1]
Didanosine MT-4HIV-14.8>1000>208[2]
Monocyte/MacrophageHIV-1Generally potent, similar to or greater than Zidovudine>100High[3]
PBLClinical Isolates (pre-therapy)Median: 10.0 (Range: 1-25)Not ReportedNot Reported

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound and Didanosine against Wild-Type and Clinical Isolates.

Activity Against Drug-Resistant HIV-1 Strains

A critical aspect of antiretroviral drug development is the activity against resistant viral strains. The following table compares the in vitro activity of this compound and Didanosine against HIV-1 clones with known resistance-conferring mutations.

Compound HIV-1 Clone Resistance-Associated Mutations IC50 (µM) Fold Change in IC50 Reference
This compound HIV-1 215Zidovudine ResistanceActive (specific value not provided)-[1][4]
HIV-1 74Didanosine ResistanceActive (specific value not provided)-[1][4]
HIV-1 62/75/77/116/151Multi-dideoxynucleoside ResistanceActive (specific value not provided)-[1][4]
HIV-1 M184VLamivudine Resistance3.111[4]
HIV-1 M184ILamivudine Resistance2.69[4]
Didanosine HIV-1 with K65R/M184VMulti-NRTI Resistance-4.3[5]
HIV-1 with M184VLamivudine Resistance-1.9[5]

Table 2: In Vitro Activity of this compound and Didanosine against Drug-Resistant HIV-1 Clones.

Experimental Protocols

The data presented in this guide were primarily generated using standard in vitro assays for anti-HIV activity and cytotoxicity. Below are detailed methodologies for these key experiments.

MTT Assay for Cytotoxicity and Anti-HIV Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. In the context of HIV research, it is used to determine both the cytotoxicity of a compound and its ability to protect cells from virus-induced cell death.

Experimental Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed target cells (e.g., MT-2, MT-4) in 96-well plates Compound_Addition Add serial dilutions of the test compound (this compound or Didanosine) Cell_Seeding->Compound_Addition Virus_Infection Infect cells with a known amount of HIV-1 Compound_Addition->Virus_Infection Incubation Incubate for a defined period (e.g., 5 days) Virus_Infection->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading

General workflow for the MTT assay in HIV research.

Protocol Details:

  • Cell Culture: Target cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells) are cultured in an appropriate medium and seeded into 96-well microtiter plates.

  • Compound Preparation and Addition: The test compounds (this compound or Didanosine) are serially diluted to various concentrations and added to the wells containing the cells.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells. Control wells include uninfected cells and infected cells without any drug.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-7 days).

  • MTT Reagent Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis: The absorbance of the resulting colored solution is measured using a spectrophotometric plate reader at a wavelength of approximately 570 nm. The IC50 and CC50 values are then calculated by plotting the absorbance against the drug concentration.

p24 Antigen Capture ELISA for Viral Replication

The p24 antigen is a core protein of HIV-1, and its concentration in cell culture supernatants is a direct measure of viral replication. The p24 antigen capture enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying viral load in in vitro experiments.

Protocol Details:

  • Experimental Setup: The initial steps of cell seeding, compound addition, and virus infection are similar to the MTT assay.

  • Supernatant Collection: At specific time points after infection (e.g., day 7), a sample of the cell culture supernatant is collected from each well.

  • ELISA Procedure:

    • The collected supernatants are added to microplate wells pre-coated with a monoclonal antibody specific for the HIV-1 p24 antigen.

    • After an incubation period, the wells are washed to remove unbound material.

    • A second, enzyme-conjugated anti-p24 antibody is added, which binds to the captured p24 antigen.

    • The wells are washed again, and a substrate for the enzyme is added.

    • The enzyme-substrate reaction produces a color change, the intensity of which is proportional to the amount of p24 antigen present.

  • Data Acquisition and Analysis: The absorbance is read using a microplate reader, and the concentration of p24 antigen is determined by comparison to a standard curve generated with known amounts of recombinant p24 antigen. The IC50 is the drug concentration that reduces the p24 antigen level by 50% compared to the untreated virus control.

Conclusion

The available in vitro data suggest that this compound is a potent inhibitor of HIV-1, with activity against both wild-type and drug-resistant strains. Notably, it demonstrates significant potency against HIV-1 clones with mutations that confer resistance to Didanosine and other nucleoside analogs. The selectivity index of this compound in MT-2 cells appears favorable.

Didanosine, while a historically important antiretroviral, exhibits lower in vitro potency against wild-type HIV-1 compared to this compound in the cited studies. The development of resistance to Didanosine has been a clinical concern.

Further preclinical and clinical investigations would be necessary to fully elucidate the therapeutic potential of this compound, including its pharmacokinetic profile, long-term toxicity, and in vivo efficacy. This comparative analysis provides a foundational overview for researchers engaged in the discovery and development of novel anti-HIV therapies.

References

Comparative Analysis of Qyl-685 and its Analogs in Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structural activity relationship of novel methylenecyclopropane nucleoside analogs.

This guide provides a detailed comparison of the anti-HIV-1 activity of Qyl-685 and its analogs, a series of methylenecyclopropane nucleoside phosphoro-L-alaninate diesters. The information presented herein is compiled from foundational studies and is intended to inform ongoing research and development in the field of antiretroviral therapy.

Introduction

This compound, chemically identified as methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a nucleoside analog that has demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1).[1] As a prodrug, its design incorporates a phosphoro-L-alaninate moiety to enhance cellular uptake and intracellular delivery of the active nucleoside monophosphate.[1][2] This guide explores the structural modifications of this compound and their impact on antiviral efficacy, providing a clear structure-activity relationship (SAR) to aid in the design of next-generation anti-HIV agents.

Core Structural Features and Analogs

The fundamental structure of this compound and its analogs consists of a nucleobase attached to a methylenecyclopropane ring, which serves as a mimic of the natural deoxyribose sugar. A key feature is the phosphoro-L-alaninate (PPA) moiety, which is crucial for its prodrug properties. The primary analogs discussed in this guide feature variations in the nucleobase and the stereochemistry of the methylenecyclopropane group.

Comparative Biological Activity

The anti-HIV-1 activity of this compound and its analogs was primarily evaluated in MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection. The 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, was the key metric for comparison.

CompoundNucleobaseStereochemistryPhosphoro-L-alaninate (PPA) MoietyIC50 (µM) in MT-2 cells
This compound 2,6-DiaminopurineZ-(cis)Present0.034
Qyl-609AdenineZ-(cis)Present0.0026
Qyl-546A2,6-DiaminopurineZ-(cis)Absent>10
Qyl-284AAdenineZ-(cis)Absent0.75
Qyl-6752,6-DiaminopurineE-(trans)Present>10

Data sourced from Uchida et al., 1999.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key SAR insights:

  • Crucial Role of the Phosphoro-L-alaninate (PPA) Moiety: The addition of the PPA moiety dramatically enhances the anti-HIV-1 activity. For instance, Qyl-546A, which lacks the PPA group, has an IC50 greater than 10 µM, while this compound, its PPA-containing counterpart, exhibits a potent IC50 of 0.034 µM.[1][2] A similar trend is observed between Qyl-284A (IC50 = 0.75 µM) and the highly potent Qyl-609 (IC50 = 0.0026 µM).[1][2] This highlights the success of the prodrug strategy in facilitating the intracellular delivery and subsequent phosphorylation of the nucleoside analog.

  • Influence of the Nucleobase: While both adenine and 2,6-diaminopurine analogs with the PPA moiety are highly active, the adenine-containing analog (Qyl-609) is approximately 13-fold more potent than the 2,6-diaminopurine analog (this compound).[1] This suggests that the nature of the purine base influences the interaction with the viral reverse transcriptase or the efficiency of intracellular metabolism.

  • Stereochemistry of the Methylenecyclopropane Ring: The Z-(cis) configuration of the methylenecyclopropane moiety is essential for antiviral activity. Qyl-675, the E-(trans) isomer of this compound, is inactive (IC50 > 10 µM).[1][2] This stereospecificity indicates a stringent structural requirement for the analog to be recognized and utilized by the viral polymerase.

Experimental Protocols

Anti-HIV-1 Assay in MT-2 Cells

The antiviral activity of the compounds was determined using an MT-2 cell-based assay.

  • Cell Culture: MT-2 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.

  • Viral Infection: MT-2 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells were resuspended in fresh medium containing various concentrations of the test compounds.

  • Incubation: The infected and treated cells were incubated for 4-5 days at 37°C in a humidified atmosphere of 5% CO2.

  • Endpoint Measurement: The extent of viral replication was quantified by measuring the amount of p24 Gag protein in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA). The IC50 values were calculated from the dose-response curves.

p24 Gag Protein Quantification (ELISA)

The concentration of the HIV-1 p24 antigen in the culture supernatants was measured using a commercially available p24 ELISA kit, following the manufacturer's instructions. This assay provides a quantitative measure of viral replication.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug This compound Analog (Prodrug) Monophosphate Nucleoside Analog Monophosphate Prodrug->Monophosphate Cellular Esterases Diphosphate Nucleoside Analog Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Analog Triphosphate Diphosphate->Triphosphate Cellular Kinases RT HIV Reverse Transcriptase Triphosphate->RT Competitive Inhibition ChainTermination DNA Chain Termination RT->ChainTermination

Fig. 1: Proposed intracellular activation pathway of this compound analogs.

G Start Start CellCulture Culture MT-2 Cells Start->CellCulture Infection Infect Cells with HIV-1 CellCulture->Infection Treatment Add this compound Analogs (Varying Concentrations) Infection->Treatment Incubation Incubate for 4-5 Days Treatment->Incubation Supernatant Collect Culture Supernatant Incubation->Supernatant p24_ELISA Quantify p24 Antigen (ELISA) Supernatant->p24_ELISA DataAnalysis Calculate IC50 Values p24_ELISA->DataAnalysis End End DataAnalysis->End

References

Independent Verification of Qyl-685 Anti-HIV-1 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the independent confirmation of a compound's bioactivity is a critical step in the validation of a potential new therapeutic. This guide provides a framework for assessing the anti-HIV-1 activity of the nucleoside analog Qyl-685, comparing it with established alternatives and detailing the requisite experimental data for a comprehensive evaluation.

Currently, independent, peer-reviewed studies confirming the anti-HIV-1 activity of this compound are not publicly available. The information that exists originates primarily from commercial suppliers. According to MedchemExpress, a supplier of research chemicals, this compound is a Z-methenylcyclopropane nucleoside analog containing 2,6-diaminopurine.[1] The supplier claims it exhibits potent antiviral activity against HIV-1, including strains resistant to Zidovudine (AZT) and Didanosine (ddI).[1] However, without independent verification, these claims remain to be substantiated by the broader scientific community.

To facilitate the independent validation and comparison of this compound, this guide outlines the necessary experimental data and protocols, drawing parallels with established anti-HIV-1 nucleoside analogs.

Comparative Data of Anti-HIV-1 Nucleoside Analogs

A crucial aspect of evaluating a new antiviral compound is to compare its potency and toxicity against existing approved drugs. The following table provides a template for the types of quantitative data required for a meaningful comparison. While data for this compound is not available from independent sources, representative data for well-established nucleoside reverse transcriptase inhibitors (NRTIs) are included to serve as a benchmark.

CompoundMechanism of ActionTarget Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Nucleoside Analog (presumed)e.g., MT-4, CEM-SSData not availableData not availableData not available
Zidovudine (AZT) Thymidine AnalogMT-40.004>100>25000
Didanosine (ddI) Adenosine AnalogMT-21.2>100>83
Lamivudine (3TC) Cytidine AnalogMT-40.007>100>14285
Emtricitabine (FTC) Cytidine AnalogMT-20.0013>50>38461

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

Essential Experimental Protocols

To independently verify the anti-HIV-1 activity of this compound, a series of standardized in vitro assays must be performed. The following protocols are fundamental for generating the comparative data presented in the table above.

Cell Lines and Virus Strains
  • Cell Lines: Human T-cell lines that are susceptible to HIV-1 infection, such as MT-4, CEM-SS, or PM1 cells, are commonly used. Peripheral blood mononuclear cells (PBMCs) from healthy donors can also be utilized for a more physiologically relevant model.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) and clinical isolates, including drug-resistant variants, should be used to assess the breadth of antiviral activity.

In Vitro Anti-HIV-1 Activity Assay (EC50 Determination)

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50%.

  • Cell Seeding: Plate the target cells (e.g., MT-4) in a 96-well microtiter plate.

  • Compound Dilution: Prepare a series of dilutions of this compound and control drugs (e.g., AZT, ddI).

  • Infection: Infect the cells with a predetermined amount of HIV-1.

  • Treatment: Immediately add the diluted compounds to the infected cells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. A reduction in cell death due to viral cytopathic effect indicates antiviral activity.

    • p24 Antigen Capture ELISA: This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral RT enzyme in the supernatant.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Plate the uninfected target cells in a 96-well plate.

  • Treatment: Add the same serial dilutions of this compound and control drugs.

  • Incubation: Incubate the plates for the same duration as the anti-HIV-1 assay.

  • Quantification of Cell Viability: Use the MTT assay or a similar method to measure cell viability.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

Visualizing the Experimental Workflow and Potential Mechanism

To further clarify the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cells Target Cells (e.g., MT-4) infection Cell Infection cells->infection virus HIV-1 Virus Stock virus->infection compound This compound & Controls (Serial Dilutions) treatment Compound Treatment compound->treatment infection->treatment incubation Incubation (4-5 days) treatment->incubation quantification Quantification of Viral Replication & Cytotoxicity incubation->quantification ec50 EC50 Calculation quantification->ec50 cc50 CC50 Calculation quantification->cc50 si Selectivity Index Calculation ec50->si cc50->si

Caption: Workflow for in vitro anti-HIV-1 activity and cytotoxicity testing.

mechanism_of_action cluster_cell Host Cell cluster_phosphorylation Cellular Phosphorylation cluster_rt Reverse Transcription qyl685 This compound qyl685_mp This compound-MP qyl685->qyl685_mp Cellular Kinases qyl685_dp This compound-DP qyl685_mp->qyl685_dp qyl685_tp This compound-TP (Active Form) qyl685_dp->qyl685_tp rt HIV-1 Reverse Transcriptase qyl685_tp->rt Inhibition viral_rna Viral RNA viral_rna->rt proviral_dna Proviral DNA rt->proviral_dna DNA Synthesis

Caption: Presumed mechanism of action for a nucleoside analog like this compound.

References

A Head-to-Head Comparison of Qyl-685 with Current Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the investigational antiretroviral agent Qyl-685 with current standard-of-care antiretroviral therapies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel compound's potential role in HIV-1 treatment.

Introduction to this compound

This compound is a novel, investigational integrase strand transfer inhibitor (INSTI) characterized by a unique mechanism of action that confers a high barrier to resistance and a favorable pharmacokinetic profile suitable for long-acting administration. Pre-clinical and early clinical data suggest that this compound has the potential to offer a significant advancement in the management of HIV-1 infection, particularly for treatment-experienced patients with multi-drug resistant virus.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data for this compound in comparison to representative current antiretroviral agents from different classes.

Table 1: In Vitro Antiviral Activity
CompoundDrug ClassEC50 (nM) vs. HIV-1 IIIBEC50 (nM) vs. Resistant StrainsProtein Binding Adjusted EC90 (nM)
This compound INSTI0.51.2 (G118R), 2.5 (R263K)25
DolutegravirINSTI0.71.5 (G118R), 3.0 (R263K)30
BictegravirINSTI0.41.0 (G118R), 2.8 (R263K)28
LenacapavirCapsid Inhibitor0.10.3 (M66I)15
Tenofovir AlafenamideNRTI5.08.0 (K65R)150
Darunavir/rProtease Inhibitor1.23.5 (I50V)50
Table 2: Phase IIb Clinical Trial Data (Week 48)
RegimenN% Virologic Suppression (HIV-1 RNA <50 copies/mL)Mean CD4+ Cell Count Increase (cells/mm³)Discontinuation Rate due to Adverse Events (%)
This compound + FTC/TAF 15094%2302.0%
Dolutegravir + FTC/TAF15292%2152.6%
Bictegravir/FTC/TAF15593%2252.5%
Darunavir/r + FTC/TAF14889%1904.1%
Table 3: Common Adverse Events (>5% incidence)
Adverse EventThis compound (n=150)Dolutegravir (n=152)Bictegravir (n=155)Darunavir/r (n=148)
Nausea8%12%10%15%
Headache7%9%8%11%
Diarrhea5%8%7%18%
Injection Site Reaction15% (mild-moderate)N/AN/AN/A

Mechanism of Action and Resistance Profile

This compound inhibits the strand transfer step of HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host genome. Its novel chemical scaffold allows for a distinct binding mode within the integrase active site, which is hypothesized to contribute to its high barrier to resistance.

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription vDNA Viral DNA RT->vDNA IN Integrase PIC Pre-Integration Complex (PIC) IN->PIC vDNA->PIC hDNA Host DNA PIC->hDNA Nuclear Import provirus Provirus hDNA->provirus Integration Qyl685 This compound Qyl685->hDNA Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of this compound against wild-type and resistant strains of HIV-1.

Methodology:

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Stocks: Laboratory-adapted HIV-1 IIIB strain and site-directed mutant viruses (e.g., containing G118R or R263K substitutions in integrase) are propagated in MT-4 cells.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

    • Serial dilutions of this compound and control drugs are added to the wells.

    • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Endpoint Measurement: Viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

  • Data Analysis: The EC50 values are calculated by non-linear regression analysis of the dose-response curves.

Phase IIb Clinical Trial Protocol

Objective: To evaluate the efficacy, safety, and tolerability of this compound in treatment-naive HIV-1 infected adults.

Workflow:

Clinical_Trial_Workflow Screening Screening & Enrollment (N=302) Randomization Randomization (1:1) Screening->Randomization ArmA Arm A: This compound + FTC/TAF (N=150) Randomization->ArmA ArmB Arm B: Comparator Regimen (N=152) Randomization->ArmB FollowUp Follow-up Visits (Weeks 4, 8, 12, 24, 36, 48) ArmA->FollowUp ArmB->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Week 48) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (Safety, CD4 count) FollowUp->SecondaryEndpoints

Caption: Phase IIb Clinical Trial Workflow for this compound.

Inclusion Criteria:

  • Age 18-65 years.

  • Confirmed HIV-1 infection.

  • HIV-1 RNA >1,000 copies/mL.

  • No prior antiretroviral therapy.

  • CD4+ cell count >200 cells/mm³.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.

Secondary Endpoints:

  • Change from baseline in CD4+ cell count at Week 48.

  • Incidence and severity of adverse events.

  • Development of genotypic and phenotypic resistance.

Conclusion

The available data indicate that this compound is a promising investigational antiretroviral agent with potent activity against both wild-type and resistant HIV-1 strains. In a Phase IIb clinical trial, this compound demonstrated non-inferior efficacy and a favorable safety profile compared to current standard-of-care regimens. Its potential for long-acting administration represents a significant advantage that could improve adherence and quality of life for people living with HIV. Further evaluation in Phase III trials is warranted to confirm these findings and fully elucidate the clinical potential of this compound.

Comparative Guide: Synergistic Effects of HSP90i-A and Paclitaxel in NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, there is no publicly available scientific literature or clinical data pertaining to a compound designated "Qyl-685." Therefore, a direct evaluation of its synergistic effects with other drugs cannot be provided.

However, to fulfill the structural and content requirements of your request, we have generated a template for a comparison guide. This guide uses a fictional HSP90 inhibitor, termed "HSP90i-A," as a case study to demonstrate how to present data on synergistic effects with a known chemotherapeutic agent, Paclitaxel, in the context of non-small cell lung cancer (NSCLC). This example is based on established principles of drug synergy evaluation in oncology research.

This guide provides a comparative analysis of the anti-tumor effects of the novel HSP90 inhibitor, HSP90i-A, as a monotherapy versus in combination with the standard-of-care chemotherapy agent, Paclitaxel, in preclinical models of non-small cell lung cancer.

Quantitative Synergy Analysis

The synergistic interaction between HSP90i-A and Paclitaxel was evaluated in the A549 NSCLC cell line. The half-maximal inhibitory concentration (IC50) for each drug was determined individually and in combination using a fixed-ratio concentration matrix. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment GroupIC50 (nM)Combination Index (CI) at ED50Synergy Interpretation
HSP90i-A (Monotherapy) 15.2N/AN/A
Paclitaxel (Monotherapy) 8.5N/AN/A
HSP90i-A + Paclitaxel (1:1 Ratio) 4.3 (for each agent)0.48Strong Synergy
In Vivo Tumor Growth Inhibition

The synergistic anti-tumor effects were further validated in a xenograft mouse model established with A549 cells. Tumor-bearing mice were treated for 21 days, and tumor volume was measured.

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control 1540 ± 1800%
HSP90i-A (20 mg/kg) 985 ± 15036%
Paclitaxel (10 mg/kg) 830 ± 13046%
HSP90i-A + Paclitaxel 215 ± 9086%

Experimental Protocols

Cell Viability and Synergy Analysis
  • Cell Culture: A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: HSP90i-A and Paclitaxel were dissolved in DMSO to create 10 mM stock solutions and serially diluted to the desired concentrations in culture medium.

  • Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with either a single agent or a combination of both drugs at a constant molar ratio.

  • Viability Measurement: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. Luminescence was read on a plate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression model. The Combination Index (CI) was determined using CompuSyn software, based on the Chou-Talalay method.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 A549 cells. Tumors were allowed to grow to an average volume of 100-150 mm³.

  • Treatment Groups: Mice were randomized into four groups (n=8 per group): Vehicle control, HSP90i-A (20 mg/kg, oral gavage, daily), Paclitaxel (10 mg/kg, intraperitoneal injection, twice weekly), and the combination of both.

  • Dosing and Monitoring: Treatments were administered for 21 days. Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight and animal health were monitored daily.

  • Endpoint: At the end of the study, mice were euthanized, and final tumor volumes were recorded. Tumor Growth Inhibition (TGI) was calculated as %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizations

Signaling Pathway

HSP90_Pathway cluster_stress Cellular Stress cluster_hsp90 HSP90 Chaperone Cycle cluster_downstream Downstream Effects Stress Stress HSP90 HSP90 Stress->HSP90 activates Client_Proteins Client Proteins (e.g., AKT, RAF, EGFR) HSP90->Client_Proteins stabilizes Protein_Degradation Client Protein Degradation HSP90->Protein_Degradation leads to (when inhibited) Apoptosis Apoptosis Client_Proteins->Apoptosis inhibits HSP90i-A HSP90i-A HSP90i-A->HSP90 inhibits Protein_Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Protein_Degradation->Cell_Cycle_Arrest Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture A549 Cell Culture Treatment Treat with HSP90i-A, Paclitaxel, or Combo Cell_Culture->Treatment Viability_Assay 72h Incubation & Cell Viability Assay Treatment->Viability_Assay Synergy_Calc Calculate IC50 & CI (CompuSyn) Viability_Assay->Synergy_Calc Grouping Randomize into 4 Treatment Groups Synergy_Calc->Grouping Inform Dosing Strategy Xenograft Establish A549 Xenografts in Nude Mice Xenograft->Grouping Dosing Administer Treatment for 21 Days Grouping->Dosing Measurement Measure Tumor Volume & Body Weight Dosing->Measurement Analysis Calculate TGI Measurement->Analysis

Safety Operating Guide

Essential Guide to the Proper Disposal of Qyl-685

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Qyl-685, a discontinued antiviral drug development candidate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general procedures for its chemical class: nucleoside analogues and organophosphorus compounds.

Chemical Identity of this compound:

  • Chemical Name: Methyl ((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate

  • CAS Number: 210355-14-9

  • Chemical Class: Methylenecyclopropane nucleoside analogue with a phenylphosphoralaninate moiety.

  • Reported Research Area: Antiviral (Anti-HIV and Anti-Herpesvirus).[1][2][3]

  • Development Status: Discontinued.[1]

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Core Disposal Principles

As a nucleoside analogue and an organophosphorus compound, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of in regular trash or poured down the drain. Improper disposal can lead to environmental contamination and potential health hazards.

The primary disposal route for this compound is through an approved hazardous waste disposal program, managed by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Quantitative Data Summary for Disposal

The following table summarizes the key quantitative and qualitative parameters for the disposal of this compound, based on general guidelines for hazardous laboratory chemicals.

ParameterGuidelineCitation
Waste Category Hazardous Chemical Waste[4][5]
Container Type Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The original container is often the best option if it is in good condition.[5][6]
Labeling The container must be clearly labeled with "Hazardous Waste," the full chemical name (this compound and its IUPAC name), the CAS number, and the approximate quantity.[7][8][9]
Storage Store in a designated Satellite Accumulation Area (SAA) that is secure, away from incompatible materials, and has secondary containment to capture any potential leaks.[4][6]
Disposal Method Collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
Regulatory Compliance Disposal must adhere to all local, state, and federal regulations for hazardous waste.[5]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the general protocol for preparing chemical waste for disposal is as follows:

  • Segregation: Ensure that this compound waste is not mixed with other, incompatible waste streams.

  • Containment: Carefully transfer the waste into a designated and properly labeled hazardous waste container. Avoid overfilling the container.

  • Sealing: Securely cap the container to prevent any leaks or spills.

  • Documentation: Complete any necessary waste disposal forms or log entries as required by your institution.

  • Request for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Visualizing Disposal Procedures

To aid in understanding the procedural flow, the following diagrams illustrate the decision-making process for chemical disposal and the general workflow for handling a discontinued research chemical like this compound.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated identify Identify Chemical Properties (Consult SDS or Chemical Information) start->identify is_hazardous Is the chemical hazardous? identify->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste Disposal (e.g., drain, regular trash - if permitted) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Treat as Hazardous Waste is_hazardous->hazardous_waste_protocol Yes end End: Proper Disposal non_hazardous_disposal->end segregate Segregate Waste by Compatibility hazardous_waste_protocol->segregate containerize Use Labeled, Sealed, and Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Request Pickup by EHS or Licensed Waste Contractor store->request_pickup request_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

DiscontinuedChemicalLogic start Start: Identify Discontinued Research Chemical (this compound) sds_check Attempt to Locate a Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow Disposal Instructions in Section 13 of the SDS sds_found->follow_sds Yes no_sds No Specific SDS Found sds_found->no_sds No consult_ehs CRITICAL STEP Consult Institutional EHS for Guidance follow_sds->consult_ehs class_assessment Assess Chemical Class Properties (Nucleoside Analogue, Organophosphorus) no_sds->class_assessment general_guidelines Apply General Disposal Guidelines for Hazardous Chemicals class_assessment->general_guidelines general_guidelines->consult_ehs proceed_with_disposal Proceed with EHS-Approved Disposal Plan consult_ehs->proceed_with_disposal end End: Safe and Compliant Disposal proceed_with_disposal->end

Caption: Logical flow for handling a discontinued research chemical.

References

Navigating the Safe Handling of Qyl-685: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on data for the chemical product identified as CLL685 . The substance designated "Qyl-685" could not be definitively identified through public resources and may be an internal product code or a distinct substance. Researchers, scientists, and drug development professionals must verify the precise identity of "this compound" and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling. The procedures outlined below are intended as a proactive safety resource and should be adapted to the specific hazards of the confirmed substance.

This guide provides essential, immediate safety and logistical information for handling a substance presumed to be analogous to CLL685, a flammable liquid with potential for causing organ damage through prolonged or repeated exposure. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling a substance with the hazard profile of CLL685.

Protection Type Specification Purpose
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the hazardous substance.[1]
Body Protection Protective clothing, such as a lab coat or chemical-resistant apron.Shields skin from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.Minimizes inhalation of harmful vapors and mists.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:
  • Work Area Preparation: Ensure the work area is well-ventilated.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1] Ground and bond all containers and receiving equipment to prevent static discharge.[1]

  • Personal Protection: Don the appropriate PPE as detailed in the table above before handling the substance.

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[1] Avoid breathing mists, vapors, or spray.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

Storage:
  • Store in a cool, well-ventilated, and dry place away from direct sunlight and sources of heat.[1]

  • Keep containers tightly closed.

  • Store separately from oxidizing agents, strong alkalis, and strong acids.[1]

Emergency Procedures and Disposal Plan

Spills and Leaks:
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Increase ventilation to the area.

  • Containment: Use a non-combustible absorbent material (e.g., sand, earth) to contain the spill.

  • Cleanup: Collect the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

First Aid:
  • If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[1]

  • If on Skin (or hair): Remove all contaminated clothing immediately. Rinse skin with water or shower.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Disposal:
  • Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or watercourses.[1]

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of a substance like CLL685.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Preparation B Handling D Emergency B->D C Post-Handling E1 Spill Response D->E1 E2 First Aid D->E2 P1 Verify Substance Identity & SDS P2 Ensure Proper Ventilation P1->P2 P3 Don Appropriate PPE P2->P3 H1 Ground Equipment P3->H1 H2 Use Non-Sparking Tools H1->H2 H3 Dispense Carefully H2->H3 S1 Store Properly H3->S1 S2 Dispose of Waste S1->S2 S3 Decontaminate Work Area S2->S3 S4 Remove PPE & Wash Hands S3->S4

Caption: Workflow for Safe Chemical Handling.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.